adrenic acid
Description
Significance of Long-Chain Polyunsaturated Fatty Acids in Cellular Biology
Long-chain polyunsaturated fatty acids (LCPUFAs) are vital components of cellular structures and play crucial roles in various biological processes. mdpi.comnih.gov These fatty acids, which include the well-known omega-3 and omega-6 families, are integral to the architecture of cell membranes, influencing their fluidity and function. nih.govfrontiersin.org Within the nervous system, LCPUFAs are particularly enriched in neuronal membranes and are essential for efficient neurotransmission. biologists.com
Beyond their structural roles, LCPUFAs serve as precursors to a vast array of signaling molecules. nih.gov Through enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450), LCPUFAs are converted into bioactive metabolites such as prostaglandins (B1171923), leukotrienes, and epoxides. nih.govnih.gov These molecules are potent regulators of inflammation, immune responses, and vascular tone. mdpi.comfrontiersin.orgmdpi.com The balance between different LCPUFAs and their derived metabolites is critical for maintaining cellular and tissue homeostasis. nih.gov For instance, an imbalance in the ratio of omega-6 to omega-3 fatty acids has been linked to inflammatory conditions and other chronic diseases. nih.gov
Overview of Adrenic Acid as an Omega-6 Fatty Acid
This compound (AdA), also known as docosatetraenoic acid (DTA), is a 22-carbon omega-6 polyunsaturated fatty acid. nih.gov Its chemical structure is C₂₂H₃₆O₂. nih.gov AdA is synthesized in the body through a two-carbon chain elongation of the more widely studied arachidonic acid (AA). nih.govwikipedia.org It can also be produced from the essential fatty acid linoleic acid through a series of elongation and desaturation reactions. nih.govnih.gov
This compound is found in various tissues, with notable concentrations in the adrenal glands, brain, liver, kidneys, and the vascular system. nih.govnih.govatamanchemicals.com It is one of the most abundant fatty acids in the early human brain, suggesting a significant role in neural development. wikipedia.orgmdpi.com Like other LCPUFAs, AdA is incorporated into the phospholipids (B1166683) of cell membranes. atamanchemicals.comresearchgate.net From these membrane stores, it can be released and metabolized into a range of biologically active compounds known as docosanoids, including dihomo-prostaglandins and epoxydocosatrienoic acids (EDTs). wikipedia.orgatamanchemicals.com These metabolites participate in various physiological processes, including the regulation of vascular tone and inflammation. nih.govspandidos-publications.com this compound can also be converted back to arachidonic acid through a process called peroxisomal β-oxidation. nih.govahajournals.org
Historical Context and Evolution of this compound Research
Initial research into this compound often viewed it as a simple elongation product of arachidonic acid, functioning primarily as a reservoir for its more famous precursor. atamanchemicals.combalsinde.org Early studies focused on its presence in specific tissues, like the adrenal gland, which gave the acid its name, and its basic metabolic conversions. atamanchemicals.comnih.gov For a time, the metabolites of AdA were considered to be less potent versions of the eicosanoids derived from arachidonic acid. balsinde.org
However, the understanding of AdA's role has evolved significantly. Research in the 1980s began to demonstrate that AdA itself could be metabolized by cells, such as human endothelial cells, to produce its own distinct set of bioactive molecules, termed dihomo-eicosanoids. balsinde.orgnih.gov Subsequent studies have identified a variety of these AdA-derived docosanoids and have shown that they possess unique biological activities. nih.govbalsinde.org For example, certain metabolites of AdA, such as epoxydocosatrienoic acids (EDTs), have been identified as potent vasodilators, acting as endothelium-derived hyperpolarizing factors. nih.govwikipedia.org More recent research has explored the anti-inflammatory and pro-resolving effects of AdA, challenging the traditional classification of omega-6 fatty acids as purely pro-inflammatory. researchgate.netmedrxiv.org This shift in perspective highlights a growing interest in AdA as a distinct bioactive lipid with specific roles in health and disease. spandidos-publications.com
Scope and Academic Relevance of this compound Studies
The academic relevance of this compound research has expanded considerably, moving beyond basic biochemistry to encompass a wide range of physiological and pathophysiological contexts. spandidos-publications.com Current studies are investigating the multifaceted roles of AdA and its metabolites in various systems. A significant area of focus is its function in the cardiovascular system, where its metabolites are known to influence vascular tone and endothelial function. nih.govnih.govspandidos-publications.com
In neuroscience, the high concentration of AdA in the developing brain has spurred research into its importance for neuronal development and myelin enrichment. mdpi.com The role of AdA in inflammation and immunology is another critical area of investigation. While historically associated with pro-inflammatory omega-6 pathways, recent findings suggest AdA can also have anti-inflammatory and pro-resolving properties, making its role in inflammatory diseases a complex and compelling subject of study. researchgate.netmedrxiv.org Furthermore, research has identified AdA as a potential biomarker for a variety of conditions, including metabolic diseases, neurodegenerative disorders, and cardiovascular diseases, making it a promising target for future therapeutic development. nih.govspandidos-publications.com The ongoing exploration of AdA's metabolic pathways and biological effects continues to reveal its significance in human health and disease. spandidos-publications.com
Structure
2D Structure
Properties
CAS No. |
2091-25-0 |
|---|---|
Molecular Formula |
C22H36O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24) |
InChI Key |
TWSWSIQAPQLDBP-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Other CAS No. |
28874-58-0 |
Synonyms |
7,10,13,16-docosatetraenoic acid adrenic acid adrenic acid, (Z)-isome |
Origin of Product |
United States |
Biosynthesis and Endogenous Regulation of Adrenic Acid
Precursor Pathways and Enzymatic Elongation
The synthesis of adrenic acid is intrinsically linked to the metabolic pathways of other essential fatty acids.
This compound is directly synthesized from arachidonic acid (AA) through a two-carbon chain elongation at the carboxylic end. acs.orgspandidos-publications.comnih.govnih.gov This conversion establishes a close metabolic relationship between these two fatty acids, with this compound sometimes considered a storage form of arachidonic acid as it can be retro-converted back to AA via β-oxidation. nih.govatamanchemicals.com
The elongation of arachidonic acid to form this compound is catalyzed by specific enzymes known as fatty acid elongases, particularly ELOVL2 and ELOVL5. spandidos-publications.comromj.org These enzymes are crucial for the synthesis of very-long-chain fatty acids. tandfonline.com Studies have shown that the expression of ELOVL5 is associated with the cellular levels of both arachidonic acid and this compound. nih.gov Overexpression of ELOVL5 in rat hepatocytes led to increased elongation of arachidonic acid into this compound. Similarly, ELOVL2 is involved in the elongation of polyunsaturated fatty acids with 20 or more carbons. tandfonline.com
This compound can also be synthesized from linoleic acid, an essential fatty acid, through a series of elongation and desaturation reactions. acs.orgnih.gov This pathway first converts linoleic acid to arachidonic acid, which then serves as the precursor for this compound. spandidos-publications.comwikipedia.org The enzymes Δ5-desaturase (FADS1) and Δ6-desaturase (FADS2) are key players in this multi-step process. spandidos-publications.comwikipedia.org
Role of Fatty Acid Elongases (ELOVL2, ELOVL5) in this compound Synthesis
Tissue-Specific Distribution and Incorporation into Lipid Structures
This compound is not uniformly distributed throughout the body; it is concentrated in specific tissues and integrated into the fundamental components of cell membranes.
Significant concentrations of this compound are found in the adrenal gland, liver, brain, kidney, and vasculature. acs.orgspandidos-publications.comnih.govatamanchemicals.comcaymanchem.comvulcanchem.com Its abundance in the adrenal gland is particularly noteworthy. nih.govnih.gov this compound is also one of the most plentiful fatty acids in the early human brain and is present in myelin, the protective sheath around nerve fibers. atamanchemicals.comvulcanchem.com
As a component of cellular membranes, this compound is incorporated into phospholipids (B1166683), which are crucial for membrane structure and function. spandidos-publications.comfrontiersin.org It is found in various phospholipid classes, including phosphatidylethanolamine (B1630911) (PE), phosphatidylcholine (PC), and phosphatidylserine (B164497) (PS). researchgate.netresearchgate.net Studies on human hippocampus have shown age-related decreases in phospholipids containing this compound, particularly in phosphatidylethanolamine. researchgate.net In macrophage-like cells, this compound shows a preference for incorporation into phospholipids that contain stearic acid at the sn-1 position, with phosphatidylethanolamine (PE) and phosphatidylinositol (PI) being the richest in this compound. csic.es Specifically, AdA is liberated exclusively from phosphatidylcholine species upon cell stimulation. csic.es
| Tissue | Presence of this compound |
| Adrenal Gland | High concentration nih.govnih.gov |
| Liver | Present acs.orgspandidos-publications.comnih.gov |
| Brain | Present, abundant in early development and myelin acs.orgspandidos-publications.comnih.govatamanchemicals.comcaymanchem.comvulcanchem.com |
| Kidney | Present acs.orgspandidos-publications.comnih.govcaymanchem.com |
| Vasculature | Present acs.orgnih.govnih.gov |
| Testis | Present atamanchemicals.comcaymanchem.com |
| Phospholipid Class | Incorporation of this compound |
| Phosphatidylethanolamine (PE) | This compound is incorporated, particularly species containing stearic acid. researchgate.netcsic.es |
| Phosphatidylcholine (PC) | This compound is incorporated and is the exclusive source of liberated AdA upon stimulation. csic.es |
| Phosphatidylserine (PS) | This compound is a component of phosphatidylserine. researchgate.netresearchgate.net |
| Phosphatidylinositol (PI) | This compound is found in phosphatidylinositol, especially species with stearic acid. csic.es |
This compound as a Constituent of Myelinic Lipids
This compound (AdA), a 22-carbon long-chain polyunsaturated fatty acid, is a notable component of lipids within the central nervous system, particularly in the myelin sheath that insulates nerve fibers. nih.govcmdm.tw Myelin is a lipid-rich structure, and its composition is crucial for proper nerve impulse conduction. mdpi.com this compound is one of the major polyunsaturated fatty acids (PUFAs) found in the brain, alongside docosahexaenoic acid (DHA) and arachidonic acid (AA). mdpi.com
Its presence is significant in both gray and white matter. Specifically, it is the third most prevalent PUFA in the glycerophospholipids of gray matter and the most abundant PUFA in the ethanolamine (B43304) phosphoglycerides of white matter. nih.gov The concentration of this compound, along with other very-long-chain fatty acids, increases significantly during the period of active myelination after birth. nih.gov
Studies on the fatty acid composition of human brain phospholipids have revealed that in ethanolamine plasmalogens, a type of phospholipid abundant in myelin, this compound and oleic acid are the predominant fatty acids during the postnatal period. nih.gov Furthermore, research has indicated that free radical-induced oxidation of this compound gives rise to F2-dihomo-isoprostanes, which have been proposed as potential biomarkers for myelin damage. researchgate.net The ratio of these compounds to those derived from other fatty acids is significantly higher in myelin-derived phospholipids compared to those from gray matter. researchgate.net
The accumulation of this compound in myelin underscores its importance in the structural integrity and function of the nervous system. nih.govmdpi.com It is considered essential for neuronal growth and the enrichment of myelin lipids. nih.gov
Endogenous Control Mechanisms for this compound Levels
The levels of this compound in the body are tightly controlled through a combination of regulatory mechanisms that govern its synthesis and cellular handling. These control systems ensure that adequate amounts of this important fatty acid are available for its various biological roles while preventing potential adverse effects from excessive accumulation.
The biosynthesis of this compound is intrinsically linked to the metabolic pathway of omega-6 fatty acids, originating from the dietary essential fatty acid, linoleic acid (LA). nih.govspandidos-publications.com The conversion of linoleic acid to arachidonic acid (AA), the immediate precursor of this compound, involves a series of desaturation and elongation reactions catalyzed by specific enzymes. spandidos-publications.com The subsequent two-carbon elongation of arachidonic acid to form this compound is a critical step, primarily catalyzed by fatty acid elongase enzymes (ELOVLs). nih.govspandidos-publications.com
The activity of these elongase enzymes is subject to regulation at multiple levels:
Transcriptional Regulation: The expression of genes encoding for fatty acid elongases is controlled by various transcription factors. Key regulators include sterol regulatory element-binding protein 1c (SREBP-1c) and peroxisome proliferator-activated receptors (PPARs), particularly PPARα. numberanalytics.comspringermedizin.de These transcription factors respond to hormonal and nutritional cues, thereby modulating the rate of fatty acid synthesis and elongation. numberanalytics.com For instance, insulin (B600854) can stimulate the activity of fatty acid elongases, while a high-fat diet may suppress their expression. numberanalytics.com
Substrate Specificity and Competition: Different ELOVL enzymes exhibit specificity for different fatty acid substrates. diva-portal.org ELOVL2 and ELOVL5 are particularly important for the elongation of polyunsaturated fatty acids, including the conversion of arachidonic acid to this compound. nih.govspandidos-publications.com The availability of arachidonic acid and competition with other fatty acids for these enzymes can influence the rate of this compound synthesis. mdpi.com
Post-Translational Modifications: The activity of fatty acid elongases can also be modulated by post-translational modifications such as phosphorylation and ubiquitination, which can affect their stability and catalytic function. numberanalytics.com
The maintenance of appropriate intracellular levels of this compound is also dependent on processes governing its uptake, storage, and release from cells.
Cellular Uptake: Specialized transport mechanisms may be involved in the uptake of long-chain polyunsaturated fatty acids like this compound into specific tissues and cell types, such as the brain and placenta. researchgate.net This selective uptake ensures that these critical tissues have an adequate supply of necessary fatty acids.
Incorporation into Phospholipids: Once inside the cell, this compound is incorporated into the cell membrane phospholipids for storage. nih.gov This process is crucial for maintaining a reservoir of this compound that can be mobilized when needed for various physiological functions. The distribution of this compound among different phospholipid classes is also a regulated process. nih.gov
Mobilization from Membranes: The release of this compound from membrane phospholipids is catalyzed by phospholipase A₂ (PLA₂) enzymes. mdpi.com Studies have shown that different isoforms of PLA₂ may have distinct specificities for phospholipids containing this compound versus arachidonic acid, suggesting independent regulatory mechanisms for the mobilization of these two fatty acids. mdpi.com This selective release allows for a tailored response to specific cellular stimuli.
The interplay between the regulation of its biosynthetic enzymes and the mechanisms controlling its cellular uptake, storage, and metabolism ensures the precise control of this compound homeostasis, which is vital for normal physiological function.
Metabolism and Bioactive Metabolite Formation from Adrenic Acid
Enzymatic Oxidative Metabolic Pathways
The enzymatic oxidation of adrenic acid gives rise to a family of compounds known as docosanoids. nih.gov These reactions, catalyzed by COX, LOX, and CYP450 enzymes, are analogous to the metabolism of arachidonic acid, which produces eicosanoids. ahajournals.orgnih.gov The resulting dihomo-eicosanoids, so-named due to the two additional carbons in their structure compared to their arachidonic acid-derived counterparts, exhibit a range of biological activities. nih.gov
Cyclooxygenase (COX) Pathway
The cyclooxygenase (COX) pathway is a key route for the metabolism of this compound, leading to the production of dihomo-prostanoids. ahajournals.orgnih.gov This conversion is analogous to the synthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid. physiology.org The COX enzymes, existing as isoforms COX-1 and COX-2, catalyze the conversion of this compound into an unstable intermediate, which is then further processed by specific synthases into various dihomo-prostaglandins and dihomo-thromboxanes. wikipathways.org Research has shown that this compound can compete with arachidonic acid for metabolism by COX, potentially modulating the production of arachidonic acid-derived eicosanoids.
The metabolism of this compound by COX enzymes results in the formation of several dihomo-prostaglandins. ahajournals.orgnih.gov In human umbilical vein endothelial cells, this compound is converted to 1α,1β-dihomo-prostaglandin I2 (DH-PGI2), 1α,1β-dihomo-prostaglandin E2 (DH-PGE2), and 1α,1β-dihomo-prostaglandin F2α (DH-PGF2α). The formation of these compounds has been confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry.
DH-PGI2 has been shown to inhibit platelet aggregation induced by thrombin, although it is less potent than its arachidonic acid-derived counterpart, PGI2. spandidos-publications.com In bovine coronary arteries, DH-PGI2 is one of the metabolites responsible for the vasodilatory effects of this compound. nih.gov Similarly, the renal medulla has been identified as a site where this compound is readily metabolized to dihomo-prostaglandins. lipidmaps.orgcaymanchem.com Specifically, in the rabbit kidney, the primary metabolite is 1a,1b-dihomo prostaglandin (B15479496) E2. caymanchem.com The formation of these dihomo-prostaglandins highlights the role of this compound as a substrate for the COX pathway, leading to the generation of bioactive lipid mediators. researchgate.net
Table 1: Dihomo-Prostaglandins Formed from this compound via the COX Pathway
| Dihomo-Prostaglandin | Tissue/Cell Type of Formation | Observed Effect |
| DH-PGI2 | Human Vascular Endothelial Cells nih.govspandidos-publications.com, Bovine Coronary Arteries nih.gov | Inhibition of thrombin-induced platelet aggregation nih.govspandidos-publications.com, Vasodilation nih.gov |
| DH-PGE2 | Human Umbilical Vein Endothelial Cells , Rabbit Kidney caymanchem.com | Preferentially synthesized in the kidney caymanchem.com |
| DH-PGF2α | Human Umbilical Vein Endothelial Cells | Identified as a metabolite |
In addition to dihomo-prostaglandins, the cyclooxygenase pathway also metabolizes this compound to dihomo-thromboxanes. ahajournals.orgnih.gov Specifically, the formation of dihomo-thromboxane A2 (DH-TxA2) has been reported. spandidos-publications.comnih.gov This metabolic conversion occurs in various tissues and cell types, including the renal medulla and platelets. ahajournals.orgnih.gov
In human platelets, this compound is metabolized by COX to DH-thromboxane. nih.gov Similarly, the renal medulla is a site of DH-thromboxane synthesis from this compound. ahajournals.orgnih.gov The production of DH-TxA2 in human vascular endothelial cells has also been noted. spandidos-publications.com Like its arachidonic acid-derived analog, thromboxane (B8750289) A2, DH-TxA2 is a potent bioactive lipid, although its specific physiological roles are still under investigation.
Table 2: Formation of Dihomo-Thromboxanes from this compound
| Dihomo-Thromboxane | Tissue/Cell Type of Formation |
| DH-Thromboxane A2 | Human Vascular Endothelial Cells spandidos-publications.com, Platelets nih.gov, Renal Medulla ahajournals.orgnih.gov |
Formation of Dihomo-Prostaglandins (e.g., DH-PGI2, DH-PGE2, DH-PGF2)
Lipoxygenase (LOX) Pathway
The lipoxygenase (LOX) pathway represents another major route for the enzymatic oxidation of this compound. ahajournals.orgnih.gov This pathway leads to the production of various hydroxylated and hydroperoxylated derivatives of this compound. researchgate.net The LOX enzymes insert molecular oxygen into the fatty acid backbone, initiating a cascade that results in the formation of bioactive lipid mediators. nih.gov
The metabolism of this compound by lipoxygenases gives rise to a class of compounds known as dihomo-hydroxyeicosatetraenoic acids (DH-HETEs). ahajournals.orgnih.gov These metabolites are formed in various cell types, with platelets being a notable site of their production. nih.govspandidos-publications.com In human platelets, this compound is metabolized via the 12-lipoxygenase (12-LOX) enzyme to form DH-14-HETE. ahajournals.org
The formation of DH-HETEs has also been observed in bovine zona glomerulosa cells. ahajournals.org These compounds can be further metabolized to dihydroxy derivatives. researchgate.net The production of DH-HETEs from this compound highlights the role of the LOX pathway in generating a diverse array of bioactive docosanoids. researchgate.net
A key initial step in the lipoxygenase pathway is the formation of hydroperoxy derivatives. researchgate.net In the case of this compound metabolism, this leads to the production of dihomo-hydroperoxyeicosatetraenoic acids (DH-HpETEs). researchgate.net These hydroperoxides are unstable intermediates that are subsequently converted to the more stable hydroxy derivatives (DH-HETEs). researchgate.net The formation of DH-HpETE is an essential prerequisite for the synthesis of various downstream metabolites in the LOX pathway. researchgate.net
Production of Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs)
Cytochrome P450 (CYP450) Pathway
This compound (AdA), a 22-carbon polyunsaturated fatty acid, is metabolized by several enzymatic pathways, including the cytochrome P450 (CYP450) system. nih.govspandidos-publications.com This pathway leads to the formation of various bioactive lipid mediators. nih.govspandidos-publications.com Specifically, CYP450 epoxygenases convert this compound into a group of epoxy fatty acids (EpFAs). acs.orgresearchgate.netnih.gov These metabolites play significant roles in physiological processes such as the regulation of vascular tone. nih.govahajournals.org
The action of cytochrome P450 (CYP) epoxygenases on this compound results in the formation of epoxydocosatrienoic acids (EDTs), also known as dihomo-epoxyeicosatrienoic acids (DH-EETs). acs.orgresearchgate.netnih.gov This epoxidation can occur at any of the four double bonds in the this compound molecule, leading to the creation of four different regioisomers: 7,8-EDT, 10,11-EDT, 13,14-EDT, and 16,17-EDT. physiology.org These metabolites have been identified in various tissues, including the liver, kidney, and brain. acs.orgescholarship.org Exogenous administration of AdA in settings like bovine coronary arteries has been shown to induce the CYP-mediated formation of these EDTs. acs.orgescholarship.org Studies have identified DH-16,17-EET as a key product of this metabolic process, involved in regulating vascular tone by causing vasodilation. nih.govspandidos-publications.comahajournals.org The formation of EDTs highlights a significant pathway for producing signaling molecules from this compound. acs.orgnih.gov
The epoxy fatty acids derived from this compound, the EDTs, are substrates for the enzyme soluble epoxide hydrolase (sEH). acs.orgresearchgate.netnih.gov This enzyme is the primary route for the degradation of EDTs and other EpFAs. acs.orgescholarship.org The sEH catalyzes the hydrolysis of the epoxide group, converting the EDTs into their corresponding vicinal diols, known as dihydroxydocosatrienoic acids (DHDTs). acs.orgresearchgate.netnih.govescholarship.org This conversion is generally considered an inactivation step, as the resulting diols are typically less biologically active than their parent epoxides. acs.orgwikipedia.org The degradation of EDTs to DHDTs by sEH is a critical step in regulating the in vivo levels and, consequently, the biological actions of these lipid mediators. acs.orgnih.gov The presence of DHDTs has been detected alongside EDTs in biological systems, confirming this metabolic pathway. acs.orgescholarship.org
The hydrolysis of EDT regioisomers by soluble epoxide hydrolase (sEH) follows Michaelis-Menten kinetics. acs.orgnih.gov Studies using recombinant human sEH have determined the kinetic constants (Kм and Vmax) for the different EDT regioisomers. acs.orgnih.gov There is notable variability in the kinetic parameters among the isomers, indicating that sEH has a preference for certain structures. acs.org Research has shown that the 13,14-EDT regioisomer is the preferred substrate, being degraded most rapidly by sEH. acs.orgacs.org This trend is consistent with observations for other epoxy fatty acids, where the epoxide near the carbon-14 (B1195169) position is often hydrolyzed most efficiently. acs.org Conversely, the rate of metabolism tends to decrease as the epoxide group is located closer to the terminal or carboxylic ends of the fatty acid chain. acs.org
Table 1: Kinetic Parameters for the Hydrolysis of EDT Regioisomers by Recombinant Human sEH
Data sourced from a 2021 study on this compound-derived epoxy fatty acids. acs.org
Degradation of Epoxy Fatty Acids by Soluble Epoxide Hydrolase (sEH) to Dihydroxydocosatrienoic Acids (DHDTs)
Non-Enzymatic Oxidation and Lipid Peroxidation Products
In addition to enzymatic pathways, this compound is susceptible to non-enzymatic oxidation, particularly through free radical-driven processes. nih.govspandidos-publications.com This leads to the formation of a distinct class of lipid peroxidation products that can serve as biomarkers for oxidative stress. spandidos-publications.comnih.gov
Under conditions of oxidative stress, the free radical-mediated peroxidation of this compound leads to the formation of F2-dihomo-isoprostanes (F2-DH-IsoPs). nih.govspandidos-publications.comnih.gov These compounds are isomers of prostaglandins and are considered reliable biomarkers of oxidative damage, particularly to the white matter of the brain where this compound is abundant. nih.govocl-journal.orgresearchgate.net In addition to isoprostanes, another class of compounds called dihomo-isofurans can be formed from this compound peroxidation, especially under conditions of high oxygen tension. ocl-journal.orgportlandpress.com The formation of these products occurs via non-selective and non-specific reactions initiated by free radicals. spandidos-publications.com Both F2-DH-IsoPs and dihomo-isofurans are used to assess the level of oxidative stress in various pathological conditions. spandidos-publications.comocl-journal.org
The formation of F2-DH-IsoPs and dihomo-isofurans is initiated by a free radical attack on the this compound molecule, which is typically esterified within cell membrane phospholipids (B1166683). nih.govocl-journal.org The mechanism starts with the abstraction of a hydrogen atom from one of the bis-allylic carbons of this compound by a reactive oxygen species. ocl-journal.org This creates a pentadienyl radical that reacts with molecular oxygen to form a peroxyl radical. ocl-journal.org This radical then undergoes consecutive cyclization reactions to form a bicyclic endoperoxide intermediate, which is a precursor to the isoprostane structure. ocl-journal.org Subsequent reactions, including reduction, lead to the formation of the stable F2-dihomo-isoprostane molecules. ocl-journal.org Alternatively, under high oxygen tension, the intermediate peroxyl radical can rearrange to form a substituted tetrahydrofuran (B95107) ring structure, characteristic of isofurans. portlandpress.com
Formation of F2-Dihomo-Isoprostanes (F2-DH-IsoPs) and Isofurans
Release of this compound from Membrane Phospholipids
The mobilization of this compound from the sn-2 position of membrane phospholipids is a critical prerequisite for its subsequent conversion into various bioactive metabolites. This release is orchestrated by the superfamily of phospholipase A2 (PLA2) enzymes.
Involvement of Phospholipase A2 (PLA2) Enzymes
Phospholipase A2 (PLA2) enzymes are responsible for the hydrolysis of the ester bond at the second carbon of the glycerol (B35011) backbone in phospholipids, a process that liberates a free fatty acid and a lysophospholipid. balsinde.orgwikipedia.org The availability of free this compound is a rate-limiting step for the synthesis of its downstream mediators. balsinde.org The PLA2 superfamily encompasses several distinct families, including secreted PLA2s (sPLA2s), calcium-dependent cytosolic PLA2s (cPLA2s), and calcium-independent PLA2s (iPLA2s). wikipedia.orgencyclopedia.pub Cellular stimulation, often leading to a rise in intracellular calcium, can activate these enzymes, initiating the release of fatty acids like this compound. balsinde.org
Roles of Cytosolic PLA2 Alpha (cPLA2α) and Calcium-Independent PLA2 (iPLA2-VIA)
Within the diverse PLA2 family, specific isoforms play predominant roles in the liberation of this compound.
Cytosolic PLA2 Alpha (cPLA2α) , also known as GIVA PLA2, is a key enzyme in the stimulus-induced release of both arachidonic acid and this compound. csic.esnih.gov Its activation is triggered by an increase in intracellular calcium concentration, which facilitates its translocation from the cytosol to the membranes of the endoplasmic reticulum and nucleus, where it accesses its phospholipid substrates. csic.es While cPLA2α shows a preference for phospholipids containing arachidonic acid, it also effectively releases this compound. csic.es Studies using the selective cPLA2α inhibitor, pyrrophenone, have demonstrated that it completely blocks the zymosan-stimulated release of both fatty acids in macrophages, confirming the enzyme's crucial role in this process. balsinde.orgcsic.es In some cell types, cPLA2α appears to be the primary enzyme responsible for the on-demand release of this compound for the synthesis of bioactive lipid mediators. balsinde.orgnih.gov
Calcium-Independent PLA2 (iPLA2-VIA) , also referred to as GVIA iPLA2 or PNPLA9, also contributes to this compound mobilization. spandidos-publications.comnih.gov Unlike cPLA2α, its activity is not dependent on calcium. mdpi.com Research suggests that iPLA2-VIA is more involved in the basal, or ongoing, release of this compound rather than the rapid, stimulus-coupled release mediated by cPLA2α. encyclopedia.pubbalsinde.org In murine macrophages, studies using selective inhibitors have revealed that iPLA2-VIA participates in the hydrolysis of this compound-containing phospholipids but spares those containing arachidonic acid. nih.govnih.gov This indicates that iPLA2-VIA provides a distinct mechanism for regulating the availability of this compound. nih.govnih.gov
The differential roles of these enzymes are highlighted in the following table:
| Enzyme | Activating Signal | Primary Role in this compound Release | Substrate Preference |
| cPLA2α | Increased intracellular Ca²⁺ | Stimulus-induced, rapid release | Phospholipids containing arachidonic or this compound |
| iPLA2-VIA | Calcium-independent | Basal turnover and release | Preferentially hydrolyzes this compound-containing phospholipids over arachidonic acid-containing ones in some contexts |
Peroxisomal Beta-Oxidation of this compound
Following its release from membrane phospholipids, this compound can undergo peroxisomal beta-oxidation, a metabolic pathway that shortens its carbon chain. spandidos-publications.com This process is significant as it results in the retroconversion of this compound (22:4n-6) to arachidonic acid (20:4n-6). nih.govahajournals.org This conversion provides an endogenous pool of arachidonic acid, a key precursor for a vast array of signaling molecules. nih.gov
Very long-chain fatty acids like this compound are primarily metabolized in peroxisomes because the mitochondrial enzymes have a lower affinity for them. frontiersin.org The peroxisomal beta-oxidation pathway involves a sequence of four enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. frontiersin.org This cycle removes a two-carbon unit in the form of acetyl-CoA from the fatty acid. spandidos-publications.com In the case of this compound, a single cycle of beta-oxidation yields arachidonoyl-CoA. nih.gov Studies in isolated liver cells have shown that this compound is oxidized via peroxisomal beta-oxidation at a rate two to three times faster than oleic acid, arachidonic acid, or docosahexaenoic acid. nih.gov
The key enzymes involved in this process are:
Acyl-CoA Oxidases (ACOX) : Catalyzes the initial dehydrogenation step. spandidos-publications.comfrontiersin.org
D-bifunctional Protein (DBP) : Possesses both hydratase and dehydrogenase activities. spandidos-publications.com
Thiolases : Catalyze the final thiolytic cleavage step. frontiersin.org
This retroconversion pathway highlights the role of this compound as a metabolic precursor and a storage form for arachidonic acid. nih.gov
Cellular and Molecular Mechanisms of Adrenic Acid Action
Modulation of Intracellular Signaling Pathways
Adrenic acid plays a crucial role in cell signaling, influencing various cascades and the activity of key enzymes involved in signal transduction. nih.govresearchgate.net Its actions can lead to a range of cellular responses, from inflammatory processes to the regulation of vascular tone. nih.gov
Participation in Cell Signaling Cascades
This compound is a recognized participant in cellular signaling. nih.govresearchgate.net It is liberated from membrane phospholipids (B1166683) by phospholipase enzymes and can then be metabolized to produce various signaling molecules. atamanchemicals.com These metabolites, in turn, can trigger physiological responses. For instance, certain metabolites of this compound produced via the cyclooxygenase (COX) and cytochrome P450 (CYP450) pathways can activate potassium (K+) channels in vascular smooth muscle cells. nih.gov This activation leads to increased potassium efflux, resulting in hyperpolarization and vasodilation. nih.gov
Furthermore, this compound has been implicated in signaling pathways related to inflammation. In some contexts, it has been shown to enhance the activity of tissue factor (TF), a key initiator of the coagulation cascade, in thrombin-stimulated endothelial cells. nih.gov This suggests a role for this compound in processes leading to thrombus formation. nih.gov The AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy, is also influenced by this compound metabolism. researchgate.net
Effects on Protein Kinase Activity
This compound has been identified as an inhibitor of protein kinase activity. atamanchemicals.com While the specific mechanisms are still under investigation, this inhibition can affect downstream signaling events. Protein kinases are critical enzymes that regulate a vast array of cellular processes through the phosphorylation of other proteins. By inhibiting their activity, this compound can modulate these pathways. For example, the activation of calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) can activate AMPK, which in turn influences fatty acid metabolism. researchgate.net
Regulation of Gene Expression
This compound also exerts its influence at the level of gene expression, affecting the transcription of genes involved in antioxidant defense, lipid metabolism, and fatty acid elongation.
Impact on Antioxidant Enzyme Expression (e.g., SOD2, HO-1, Gpx1)
This compound has a notable impact on the expression of key antioxidant enzymes. In response to this compound-induced production of reactive oxygen species (ROS), cells upregulate the mRNA expression of superoxide (B77818) dismutase 2 (SOD2) and heme oxygenase-1 (HO-1). nih.govkobe-u.ac.jp This is considered a compensatory antioxidant defense mechanism to counteract the increased oxidative stress. nih.gov SOD2 is crucial for converting superoxide radicals to hydrogen peroxide, while HO-1 has antioxidant effects through the production of biliverdin (B22007) and bilirubin. kobe-u.ac.jp
Conversely, studies have shown that treatment with this compound can lead to a decrease in the mRNA expression of glutathione (B108866) peroxidase 1 (Gpx1). nih.govkobe-u.ac.jp Gpx1 is responsible for converting hydrogen peroxide to water. kobe-u.ac.jp The downregulation of Gpx1 suggests that the over-accumulation of ROS induced by this compound may overwhelm the antioxidant capacity of the cell, leading to oxidative stress. nih.gov This differential regulation of antioxidant enzymes highlights a complex cellular response to this compound.
Table 1: Effect of this compound on Antioxidant Enzyme mRNA Expression
| Enzyme | Change in mRNA Expression | Cellular Response |
| SOD2 | Increased nih.govkobe-u.ac.jp | Upregulation of antioxidant defense nih.govkobe-u.ac.jp |
| HO-1 | Increased nih.govkobe-u.ac.jp | Upregulation of antioxidant defense nih.govkobe-u.ac.jp |
| Gpx1 | Decreased nih.govkobe-u.ac.jp | Overwhelmed antioxidant defenses nih.govkobe-u.ac.jp |
Influence on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Expression
This compound has been shown to influence the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in lipid metabolism and adipogenesis. spandidos-publications.comembopress.org In certain conditions, such as in patients with hepatitis B virus-associated cirrhosis, a positive correlation has been observed between serum this compound levels and the expression of PPARγ in hepatic stellate cells. spandidos-publications.com This suggests that this compound may play a role in regulating lipid metabolism through the PPARγ pathway. spandidos-publications.com PPARγ activation leads to the transcription of genes that promote fatty acid storage. embopress.org Fatty acids themselves can act as ligands for PPARγ, creating a feedback loop where they modulate the expression of genes involved in their own metabolism. embopress.org
Ion Channel Modulation and Vascular Function
This compound and its metabolites are key regulators of vascular tone and function across multiple vascular beds. nih.gov The compound's influence on ion channels, particularly potassium (K+) channels in vascular smooth muscle cells, is a critical aspect of its physiological activity.
Activation of Potassium (K+) Channels in Vascular Smooth Muscle Cells
Research has demonstrated that this compound, primarily through its metabolites, activates potassium channels in vascular smooth muscle cells. nih.govphysiology.org When metabolized by cyclooxygenase (COX) and cytochrome P450 (CYP450) enzymes, this compound gives rise to vasoactive compounds such as dihomo-prostaglandin I2 (DH-PGI2) and dihomo-epoxyeicosatrienoic acids (DH-EETs). nih.govahajournals.org These metabolites, particularly DH-16,17-EET, have been shown to activate large-conductance calcium-activated potassium (BKCa) channels. ahajournals.orgspandidos-publications.com This activation leads to an increased efflux of potassium ions from the cell. nih.gov
In bovine coronary arteries, the relaxations induced by this compound were significantly diminished by iberiotoxin, a blocker of large-conductance Ca2+-activated K+ channels. physiology.orgnih.gov Furthermore, studies on isolated coronary arterial smooth muscle cells revealed that DH-16,17-EET directly activated iberiotoxin-sensitive whole-cell K+ currents. physiology.orgnih.gov This evidence strongly supports the role of this compound metabolites in directly modulating the activity of potassium channels in the vasculature.
Mechanisms of Vasodilation and Vascular Tone Regulation
The activation of potassium channels by this compound metabolites is a central mechanism in its vasodilatory effects. The increased potassium efflux from vascular smooth muscle cells leads to hyperpolarization of the cell membrane. nih.govphysiology.org This hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium ions into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, causing vasodilation and a decrease in vascular tone. cvphysiology.com
Studies have shown that this compound induces concentration-dependent relaxations in preconstricted bovine coronary arterial rings. physiology.org These relaxations are endothelium-dependent and are significantly inhibited by both COX and CYP450 inhibitors, indicating that the production of its metabolites is crucial for this effect. nih.govphysiology.org The vasodilatory response is also blocked by potassium channel inhibitors, confirming the downstream role of K+ channel activation. nih.gov In adrenal cortical arteries, this compound-induced relaxations were also observed to be endothelium-dependent and mediated by a CYP450 metabolite that activates BKCa channels. ahajournals.orgnih.gov This regulation of vascular tone is a critical aspect of maintaining blood flow and pressure. cvphysiology.com
Contributions to Membrane Properties and Fluidity
As a polyunsaturated fatty acid, this compound is a fundamental component of cellular membranes and plays a significant role in determining their physical properties, which in turn affects cellular function.
Role in Membrane Fluidity and Lipid Raft Structures
The incorporation of polyunsaturated fatty acids like this compound into membrane phospholipids generally increases membrane fluidity. nih.gov Changes in membrane fluidity can have significant consequences for cellular processes by affecting the behavior of membrane-associated proteins and signal transduction. mdpi.com
Lipid rafts are specialized microdomains within the cell membrane that are rich in cholesterol and sphingolipids and play a crucial role in cellular signaling. mdpi.commed-life.ca The composition of lipids within these rafts influences their viscosity and fluidity, which is critical for protein interactions. med-life.ca While the direct and specific role of this compound in lipid raft formation and function is an area of ongoing research, alterations in the levels of polyunsaturated fatty acids, including this compound, have been shown to affect lipid raft properties. mdpi.commed-life.ca For instance, a decrease in this compound levels has been observed during brain aging, which is associated with changes in lipid raft composition and increased membrane stiffness. mdpi.com Conversely, enrichment with n-3 polyunsaturated fatty acids, which can alter the n-6 to n-3 ratio (including this compound levels), has been shown to affect lipid raft accumulation and the localization of signaling proteins. aai.org
Cellular Stress Responses
This compound is also implicated in cellular stress responses, particularly oxidative stress. As a polyunsaturated fatty acid with multiple double bonds, it is susceptible to attack by free radicals, leading to lipid peroxidation. nih.govspandidos-publications.com This process can generate reactive oxygen species (ROS) and lipid peroxidation products, which can cause damage to cellular membranes and other components, ultimately leading to cell death. nih.govspandidos-publications.com
In hepatocytes, exposure to this compound has been shown to induce oxidative stress, as evidenced by a notable increase in ROS production. kobe-u.ac.jp This oxidative stress was accompanied by a decrease in cell viability in a dose-dependent manner. kobe-u.ac.jp The cells responded to this stress by upregulating certain antioxidant enzymes, although these defenses could be overwhelmed. kobe-u.ac.jp These findings suggest that while this compound is a vital component of cellular function, its accumulation under certain pathological conditions could contribute to cellular damage through the induction of oxidative stress. nih.govspandidos-publications.comnih.gov Furthermore, this compound-derived epoxy fatty acids have been shown to reduce endoplasmic reticulum (ER) stress, suggesting a more complex role in cellular stress modulation. acs.org
Induction of Intracellular Reactive Oxygen Species (ROS) Production
Research has demonstrated that exogenous application of this compound can lead to a significant and dose-dependent increase in the production of intracellular reactive oxygen species (ROS). nih.govkobe-u.ac.jp In vitro studies using human hepatocarcinoma (HepG2) cells have shown that treatment with this compound elevates cellular ROS levels, indicating the induction of oxidative stress. nih.govkobe-u.ac.jp This increase in ROS is a critical initiating event, as these highly reactive molecules can interact with and damage various cellular components. nih.gov The primary sources of intracellular ROS are typically the mitochondrial electron transport chain, NADPH oxidases (NOXs), and xanthine (B1682287) oxidase. nih.govmdpi.com While the precise enzymatic source of AdA-induced ROS is a subject of ongoing investigation, its role as a trigger for oxidative imbalance is well-established. nih.gov
Influence on Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum (ER) is a critical organelle for protein folding and lipid biosynthesis. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. acs.orgnih.gov While this compound itself is linked to cellular stress, its metabolites, specifically epoxydocosatrienoic acids (EDTs), have been shown to mitigate ER stress. acs.orgnih.govescholarship.org EDTs are formed from the metabolism of this compound by cytochrome P450 (CYP) enzymes. acs.orgnih.gov
In studies using human embryonic kidney (HEK293) cells, pretreatment with a mixture of EDT methyl esters was found to significantly reduce the onset of tunicamycin-stimulated ER stress. acs.orgresearchgate.netacs.org This protective effect was demonstrated by the downregulation of key markers of the unfolded protein response (UPR), the signaling pathway activated by ER stress. Specifically, EDTs were shown to diminish the levels of the transcription factor ATF4 and prevent the upregulation of the pro-apoptotic protein CHOP during late-stage ER stress. acs.org Furthermore, EDTs curbed the activity of caspase-1, an inflammasome-linked caspase that can be activated by ER stress. acs.org These findings suggest that while this compound can induce other forms of cellular stress, its metabolic conversion to EDTs can provide a protective mechanism against ER stress-induced apoptosis. acs.orgnih.gov
Pathways Leading to Cellular Dysfunction and Cell Death
The culmination of this compound-induced cellular stress often leads to significant dysfunction and, ultimately, cell death. The mechanisms involved are closely tied to the oxidative damage it initiates and its role in specific programmed cell death pathways.
Involvement in Oxidative Damage
As a polyunsaturated fatty acid, this compound is particularly susceptible to attack by free radicals. nih.govspandidos-publications.com This vulnerability leads to a redox imbalance and the generation of lipid peroxidation products. nih.govspandidos-publications.com Lipid peroxidation is a chain reaction that results in the degradation of lipids within cellular membranes, leading to changes in membrane fluidity and permeability, and ultimately causing structural and functional damage to the cell. mdpi.com The brain is especially vulnerable to this type of damage due to its high lipid content and oxygen consumption, coupled with relatively low levels of antioxidant enzymes. nih.gov The peroxidation of this compound can lead to the formation of various by-products, including dihomo-isoprostanes, which are considered biomarkers of in vivo free radical damage. mdpi.com
Role in Regulating Cell Viability and Programmed Cell Death (e.g., Ferroptosis)
The cellular damage instigated by this compound has a direct impact on cell viability. In a dose-dependent manner, this compound has been shown to decrease cell viability in HepG2 cells, with a significant reduction observed at concentrations above 50 µM. kobe-u.ac.jp This loss of viability is intrinsically linked to the induction of oxidative stress, as treatment with the antioxidant N-Acetyl-L-Cysteine (NAC) was able to mitigate the AdA-induced cell damage. kobe-u.ac.jp
Physiological Roles and Functional Contributions of Adrenic Acid
Regulation of Immune Responses and Inflammation Resolution
Adrenic acid contributes to the complex network of immune regulation and the resolution of inflammation through its various metabolites and direct actions on immune cells. While traditionally considered part of the pro-inflammatory omega-6 family, recent research has highlighted its significant anti-inflammatory and pro-resolving functions. sciencesconf.orgnih.gov
This compound is metabolized through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), each producing a unique set of bioactive lipids with distinct immunomodulatory effects. nih.govspandidos-publications.com These metabolites are pivotal in regulating vascular function and the inflammatory response. spandidos-publications.com For instance, AdA is converted by COX in human vascular endothelial cells into dihomo-prostaglandin I₂ (DH-PGI₂) and dihomo-thromboxane A₂, which have been shown to inhibit platelet aggregation induced by thrombin. nih.govspandidos-publications.com The CYP450 pathway metabolizes AdA into epoxy fatty acids (EpFAs), such as dihomo-epoxyeicosatrienoic acids (DH-EETs), which are involved in regulating vascular tone. nih.govspandidos-publications.comacs.org
The metabolism of this compound and the functions of its key metabolites are summarized in the table below.
| Metabolic Pathway | Key Metabolites | Primary Immunomodulatory/Functional Role | Source(s) |
| Cyclooxygenase (COX) | Dihomo-prostaglandin I₂ (DH-PGI₂), Dihomo-thromboxane A₂ | Inhibit thrombin-induced platelet aggregation. nih.govspandidos-publications.com | nih.govspandidos-publications.com |
| Lipoxygenase (LOX) | Dihomo-hydroxyeicosatetraenoic acid (DH-HETE) | Bioactive lipid involved in inflammatory response. nih.govspandidos-publications.com | nih.govspandidos-publications.com |
| Cytochrome P450 (CYP450) | Dihomo-epoxyeicosatrienoic acids (DH-EETs) | Regulation of vascular tone. nih.govspandidos-publications.com | nih.govspandidos-publications.com |
This table provides an interactive summary of this compound's metabolic pathways and the functions of its derivatives.
A significant anti-inflammatory function of this compound is its ability to potently inhibit the formation of leukotriene B4 (LTB4), a powerful chemoattractant that recruits neutrophils to sites of inflammation. sciencesconf.orgresearchgate.netfoundmyfitness.com Studies have demonstrated that AdA specifically blocks the production of LTB4 in human neutrophils. nih.govx-mol.net This inhibition is directly correlated with a reduction in the available levels of its precursor, arachidonic acid (AA), in its free form. sciencesconf.orgnih.govresearchgate.net By decreasing the substrate for LTB4 synthesis, this compound effectively dampens a key process in the inflammatory cascade. sciencesconf.org This mechanism was highlighted in a murine arthritis model, where treatment with AdA significantly reduced inflammation, an effect dependent on LTB4. nih.govresearchgate.net
Efferocytosis, the process by which apoptotic (dead) cells are cleared by phagocytes like macrophages, is a critical step in the resolution of inflammation. wikipedia.org this compound has been shown to promote this process. nih.gov Research indicates that exposing human monocyte-derived macrophages to this compound significantly enhances their ability to engulf and clear apoptotic neutrophils. sciencesconf.orgnih.govresearchgate.netfoundmyfitness.com In one study, AdA treatment led to a more than 10-fold increase in the efferocytosis of apoptotic cells by macrophages. universiteitleiden.nl By accelerating the removal of dead cells, this compound helps prevent the release of their potentially damaging intracellular contents, thereby contributing to the resolution of inflammation and promoting tissue homeostasis. nih.govwikipedia.org
Inhibition of Chemoattractant Leukotriene B4 (LTB4) Production
Role in Metabolic Homeostasis
This compound is also a key player in metabolic regulation, particularly concerning glucose levels and the oxidation of fatty acids within peroxisomes. nih.govspandidos-publications.com
This compound has been observed to influence glucose metabolism, particularly in the liver. In a rat model of non-alcoholic fatty liver disease (NAFLD), elevated levels of this compound were associated with a decrease in hepatic glucose levels. nih.govspandidos-publications.com This effect is part of a complex metabolic picture where increased AdA can contribute to hepatic steatosis (fatty liver). nih.govspandidos-publications.com Furthermore, AdA can decrease insulin (B600854) sensitivity by modulating the insulin signaling pathway, which is essential for the uptake of glucose into cells like adipocytes and muscle cells. nih.govspandidos-publications.com Studies in diabetic rats have also reported increased levels of AdA in the liver. nih.govspandidos-publications.com
Peroxisomes play a crucial role in lipid metabolism, including the β-oxidation of very-long-chain fatty acids. mdpi.com this compound is a notable substrate for this pathway, where it is catabolized to produce energy. nih.govspandidos-publications.com Research conducted on isolated hepatocytes revealed that this compound is oxidized in peroxisomes at a rate two to three times faster than other fatty acids, such as oleic acid, arachidonic acid, and docosahexaenoic acid (DHA). nih.govspandidos-publications.comnih.gov This process not only shortens the carbon chain of AdA to produce acetyl-CoA for energy but also serves as a pathway for its retroconversion back to arachidonic acid, creating a dynamic equilibrium between these two fatty acids. nih.govspandidos-publications.comnih.gov The efficient chain-shortening of AdA in peroxisomes is a normal physiological function, and its deficiency, as seen in certain genetic disorders like Zellweger syndrome, underscores the importance of this pathway. capes.gov.br The enzyme acyl-CoA oxidase 1 (ACOX1) is a key catalyst in the first step of peroxisomal β-oxidation, and its impairment can lead to an accumulation of AdA. nih.gov
The table below compares the peroxisomal oxidation rates of this compound with other fatty acids.
| Fatty Acid | Relative Rate of Peroxisomal β-oxidation | Source(s) |
| This compound (22:4n-6) | High (2-3 times faster than others listed) | nih.govspandidos-publications.comnih.gov |
| Oleic Acid (18:1) | Low | nih.govnih.gov |
| Arachidonic Acid (20:4n-6) | Low | nih.govnih.gov |
| Docosahexaenoic Acid (22:6n-3) | Low | nih.govnih.gov |
This interactive table illustrates the comparatively rapid rate of peroxisomal β-oxidation of this compound.
General Contributions to Lipid Metabolism
This compound is an integral part of the n-6 fatty acid metabolic pathway. spandidos-publications.com It is synthesized through the two-carbon chain elongation of arachidonic acid or via the elongation and desaturation of linoleic acid. ahajournals.orgacs.org Once formed, this compound can be incorporated into cell membranes for storage. spandidos-publications.com Upon cellular stimulation, it is released and can be metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes into various bioactive lipids. ahajournals.orgnih.govspandidos-publications.com These metabolites, including dihomo-prostaglandins and dihomo-epoxyeicosatrienoic acids, participate in crucial cell signaling and physiological regulation. ahajournals.orgnih.gov this compound can also undergo peroxisomal β-oxidation to produce ATP for energy. nih.gov
Contributions to Neurodevelopment and Neural Function
This compound is a key polyunsaturated fatty acid in the brain, essential for neuronal growth and development. nih.govmdpi.comnih.gov It is the third most prevalent polyunsaturated fatty acid in the gray matter's glycerophospholipids. nih.gov Arachidonic acid serves as a direct precursor to this compound, a conversion that is vital for meeting the high demand for this compound during brain development. mdpi.comnih.govencyclopedia.pub This process is fundamental for the proper development of neural tissue. mdpi.comnih.govencyclopedia.pub Studies have shown that fatty acids like this compound are crucial for neurogenesis, the process of forming new neurons. explorationpub.com
This compound is the most abundant polyunsaturated fatty acid found in the ethanolamine (B43304) phosphoglycerides of white matter, highlighting its importance in myelin lipid enrichment. nih.gov Myelin is a lipid-rich substance that insulates nerve axons, and the presence of high concentrations of this compound in myelinic lipids is critical for the structural integrity and function of the nervous system. nih.govmdpi.comnih.gov Specifically, this compound is found in large quantities in phosphatidylethanolamine (B1630911) and phosphatidylcholine within myelin. mdpi.comencyclopedia.pubencyclopedia.pub
This compound plays a significant role in neurogenesis and the establishment of neuronal connectivity. explorationpub.comresearchgate.net Research indicates that arachidonic acid and its elongation product, this compound, are important for immune cell and astrocyte development, as well as neural connectivity. researchgate.net The proper balance and availability of these fatty acids are crucial during early human development for the formation of complex neural networks. researchgate.net Furthermore, omega-3 fatty acids, a class to which this compound is related, are known to support neuronal survival, dendritic growth, and synaptic connectivity by influencing the expression of neurotrophic factors. explorationpub.com
Importance in Myelinic Lipids Formation
Vascular Physiology and Cardiovascular System Regulation
Metabolites of this compound act as endogenous endothelium-derived and zona glomerulosa-derived hyperpolarizing factors, playing a crucial role in regulating vascular tone. ahajournals.orgnih.govahajournals.orgahajournals.orgnih.gov In bovine coronary arteries, this compound induces endothelium-dependent relaxations. physiology.org This relaxation is mediated by metabolites produced through the COX and CYP450 pathways, which activate potassium (K+) channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation. nih.govphysiology.org
Specifically, the this compound metabolite dihomo-16,17-epoxyeicosatrienoic acid (DH-16,17-EET) has been identified as a potent activator of smooth muscle K+ channels, causing hyperpolarization and relaxation. physiology.org In the adrenal vasculature, this compound-induced relaxations are primarily mediated by CYP450 metabolites from both the endothelium and the zona glomerulosa cells. ahajournals.orgnih.govahajournals.org These metabolites, likely epoxyeicosatrienoic acids (EETs) or dihomo-EETs, activate large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells, leading to hyperpolarization and subsequent vasorelaxation. ahajournals.orgnih.gov This mechanism is critical for the regulation of blood flow in the adrenal cortex. ahajournals.orgnih.govahajournals.orgahajournals.orgnih.gov
Table 1: Effects of Various Inhibitors on this compound-Induced Relaxation in Bovine Adrenal Cortical Arteries
| Inhibitor | Target | Effect on this compound-Induced Relaxation | Reference |
|---|---|---|---|
| SKF-525A | CYP450 | Attenuated | ahajournals.orgnih.gov |
| 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) | EET antagonist | Attenuated | ahajournals.orgnih.gov |
| Iberiotoxin | BKCa channel blocker | Abolished | ahajournals.orgnih.gov |
| Endothelium Removal | - | Abolished | ahajournals.orgnih.gov |
| Indomethacin | COX | No alteration | ahajournals.orgnih.gov |
| High K+ | - | Inhibited (for DH-16,17-EET) | nih.gov |
Table 2: this compound and Arachidonic Acid Concentrations in Bovine Coronary Arteries and Endothelial Cells
| Tissue/Cell Type | This compound (μg/mg protein) | Arachidonic Acid (μg/mg protein) | Reference |
|---|---|---|---|
| Bovine Coronary Arteries | 0.29 ± 0.01 | 2.06 ± 0.01 | physiology.org |
| Bovine Coronary Endothelial Cells | 1.56 ± 0.16 | 6.18 ± 0.60 | physiology.org |
Regulation of Adrenal Blood Flow
This compound (AdA), a significant polyunsaturated fatty acid found in the adrenal gland, plays a crucial role in regulating local blood flow. ahajournals.orgacs.org Research has demonstrated that this compound induces concentration-dependent relaxation of preconstricted adrenal cortical arteries. ahajournals.orgresearchgate.net This effect is dependent on the endothelium, the inner lining of the blood vessels. ahajournals.orgresearchgate.net
The mechanism involves the metabolism of this compound by cytochrome P450 (CYP450) enzymes within the endothelial cells. ahajournals.orgresearchgate.net This process generates metabolites, presumed to be dihomo-epoxyeicosatrienoic acids (DH-EETs), which then act on the underlying vascular smooth muscle cells. ahajournals.org These metabolites activate large-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization and subsequent relaxation of the smooth muscle, which in turn dilates the arteries and increases blood flow. ahajournals.orgresearchgate.net This vasodilation is attenuated by CYP450 inhibitors and BKCa channel blockers. ahajournals.orgresearchgate.net
Interestingly, the zona glomerulosa cells of the adrenal cortex also metabolize this compound into vasorelaxing factors. ahajournals.orgnih.gov When these cells are present, they can induce relaxation in denuded adrenal cortical arteries (arteries with the endothelium removed) upon exposure to this compound. ahajournals.orgnih.gov This relaxation is also mediated by CYP450 metabolites and the activation of BKCa channels, indicating a dual source of vasodilatory compounds derived from this compound within the adrenal gland. ahajournals.orgnih.gov This localized control of vascular tone is vital for maintaining appropriate adrenal function. nih.gov
Table 1: this compound's Effect on Adrenal Cortical Artery Relaxation
| Condition | Maximal Relaxation (%) | Key Mediator |
|---|---|---|
| This compound (with Endothelium) | 70 ± 2% | Endothelium-Derived CYP450 Metabolite |
| This compound + CYP450 Inhibitor | 28 ± 8% | Attenuated Relaxation |
| This compound + BKCa Channel Blocker | Abolished Relaxation | Abolished Relaxation |
| This compound (Endothelium Removed) | Abolished Relaxation | N/A |
| This compound (Denuded Artery + Zona Glomerulosa Cells) | 89 ± 3% | Zona Glomerulosa-Derived CYP450 Metabolite |
Data derived from studies on bovine adrenal cortical arteries. ahajournals.orgresearchgate.netnih.gov
Effects on Thrombin-Induced Platelet Aggregation
The influence of this compound on platelet aggregation is multifaceted, primarily occurring through its competition with arachidonic acid (AA) and the bioactivity of its metabolites. In human vascular endothelial cells, this compound is metabolized by the cyclooxygenase (COX) enzyme to produce dihomo-prostaglandin I2 (DH-PGI2) and dihomo-thromboxane A2. spandidos-publications.comphysiology.org
DH-PGI2 has been shown to inhibit thrombin-induced platelet aggregation. ahajournals.orgphysiology.org However, its potency is significantly lower than that of prostaglandin (B15479496) I2 (PGI2), the analogous metabolite derived from arachidonic acid. nih.gov Research indicates that PGI2 is approximately 100 times more potent as a platelet aggregation inhibitor than DH-PGI2. nih.gov
Table 2: Comparative Potency of Prostaglandins (B1171923) on Platelet Aggregation
| Compound | Precursor Fatty Acid | Effect on Platelet Aggregation | Relative Potency |
|---|---|---|---|
| Prostaglandin I2 (PGI2) | Arachidonic Acid | Inhibition | High (100x) |
| Dihomo-prostaglandin I2 (DH-PGI2) | This compound | Inhibition | Low (1x) |
Based on findings from studies on human endothelial cells. nih.gov
Impact on Tissue Factor Activity
Tissue factor (TF) is the primary initiator of the extrinsic pathway of blood coagulation. nih.gov Studies investigating the effect of various fatty acids on TF activity have revealed a significant priming effect of this compound. In cultured human endothelial cells stimulated with thrombin, pre-enrichment with this compound was found to significantly enhance TF activity. spandidos-publications.comnih.gov This effect was specific to this compound, as other fatty acids like eicosapentaenoic acid and docosapentaenoic acid did not produce the same enhancement. nih.gov
The increase in TF expression was also observed when cells enriched with this compound were stimulated with tumor necrosis factor, although not significantly with other inducers like interleukin-1 beta or lipopolysaccharide. nih.gov This enhancement of TF activity by this compound suggests it may act as a prothrombotic agent by increasing the potential for clot formation initiation on the endothelial cell surface. nih.govlondonmet.ac.uk The proposed mechanism involves alterations in signal transduction pathways rather than changes in the apolipoprotein environment. nih.govlondonmet.ac.uk
Table 3: Effect of Fatty Acid Enrichment on Thrombin-Stimulated Tissue Factor (TF) Activity in Endothelial Cells
| Fatty Acid Supplement | Effect on TF Activity | Implication |
|---|---|---|
| This compound (22:4n-6) | Significant Enhancement | Prothrombotic |
| Eicosapentaenoic Acid (20:5n-3) | Ineffective | Neutral |
| Docosapentaenoic Acid (22:5n-3) | Ineffective | Neutral |
Findings based on research with human endothelial cell cultures. nih.govnih.gov
Role in Reproductive Processes
This compound appears to play a notable role in various aspects of reproduction, from fetal development to uterine health. Research highlights that the human placenta actively biomagnifies arachidonic acid and its allies, including this compound. londonmet.ac.uklondonmet.ac.uk This process, which results in higher concentrations of these fatty acids in the fetus compared to the mother, underscores their importance for fetal growth and the development of tissues like the brain and cardiovascular system. londonmet.ac.uklondonmet.ac.uk Supporting this, studies have found higher proportions of this compound in the cord blood of infants born to mothers living on farms, suggesting an environmental influence on fetal exposure. mdpi.com
The concentration of this compound may also be relevant to the establishment and maintenance of pregnancy. In rabbits, for instance, the concentration of this compound in blood plasma is low during the early stages of gestation. mdpi.com In livestock, fatty acids are crucial for reproductive processes, including oocyte maturation and embryo development, and this compound is a component of the complex fatty acid profile involved. nih.gov
Furthermore, studies on uterine tissue have shown alterations in this compound levels in disease states. In endometrial cancer tissue, the relative abundance of this compound was found to be lower compared to normal endometrial tissue, suggesting a potential role in the pathophysiology of the disease. mdpi.com In marine fish, oxidative stress induced by hyperoxia was shown to increase the peroxidation of this compound, with its oxidized products showing a strong correlation with male reproductive pheromone mediators and behaviors. nih.gov
Pathophysiological Involvement and Disease Mechanisms Experimental Models
Metabolic Diseases
Numerous studies have implicated adrenic acid in the pathogenesis of metabolic disorders, particularly those affecting the liver. spandidos-publications.com Its accumulation and subsequent metabolic effects can drive inflammation, oxidative stress, and cellular damage, accelerating the progression of diseases like non-alcoholic fatty liver disease (NAFLD). spandidos-publications.com
NAFLD is a condition characterized by fat accumulation in the liver, which can progress to more severe stages like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. spandidos-publications.com this compound has been identified as a key lipid species that contributes to the advancement of NAFLD. nih.gov
Experimental models have consistently demonstrated an accumulation of this compound in the liver and plasma during the progression of NAFLD. In a notable study, db/db mice fed a choline-deficient L-amino acid-defined, high-fat diet (CDAHFD)—a model that induces hepatic steatosis, inflammation, and mild fibrosis—showed significantly higher levels of free this compound in both the liver and plasma. nih.govkobe-u.ac.jp This accumulation was linked to the increased expression of fatty acid elongase genes (ELOVL2 and 5) and the suppression of acyl-CoA oxidase 1 (ACOX1), an enzyme involved in peroxisomal β-oxidation. spandidos-publications.comnih.gov Similarly, in a rat model of NAFLD induced by 3,3′,4,4′,5-pentachlorobiphenyl, a dose-dependent increase in this compound levels was observed, leading to hepatic steatosis. nih.govspandidos-publications.com These findings suggest that as NAFLD progresses, alterations in fatty acid metabolism lead to a significant buildup of this compound. nih.gov
This compound acts as a pro-inflammatory mediator by amplifying the inflammatory response in liver cells (hepatocytes). nih.govnih.gov In vitro experiments using the human hepatocyte cell line HepG2 have shown that pretreatment with this compound significantly enhances the expression of pro-inflammatory cytokine and chemokine mRNA when stimulated with tumor necrosis factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β). nih.govkobe-u.ac.jp Specifically, AdA was found to increase the mRNA levels of TNF-α, Interleukin-8 (IL-8), macrophage inflammatory protein 1β (MIP-1β), and monocyte chemoattractant protein 1 (MCP-1). kobe-u.ac.jpnih.gov This enhancement of the inflammatory cascade suggests that the accumulation of this compound in the liver creates a pro-inflammatory environment that can accelerate the transition from simple steatosis to the more severe inflammatory state of NASH. nih.gov
The accumulation of this compound contributes to cellular injury by inducing oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. spandidos-publications.comnih.gov In vitro studies with HepG2 cells have demonstrated that treatment with this compound leads to increased intracellular ROS production, resulting in decreased cell viability and cell death. nih.gov Although there is a compensatory increase in the expression of some antioxidant enzymes like superoxide (B77818) dismutase 2 (SOD2) and heme oxygenase-1 (HO-1), the expression of a key antioxidant enzyme, glutathione (B108866) peroxidase 1 (Gpx1), is decreased. nih.gov This AdA-induced overproduction of ROS overwhelms the antioxidant capacity of the hepatocytes, leading to a state of oxidative stress and disturbing the intrahepatic redox homeostasis. nih.govspandidos-publications.com This lipotoxic effect is a critical driver of hepatocyte injury in NAFLD. nih.gov
Table 1: this compound's Role in NAFLD Progression (Experimental Findings)
| Pathophysiological Process | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Accumulation | db/db mice on CDAHFD | Significantly higher hepatic and plasma levels of free this compound. | nih.govkobe-u.ac.jp |
| Rat model with PCB-induced NAFLD | Dose-dependent increase in this compound levels. | nih.govspandidos-publications.com | |
| Inflammation | HepG2 cells (in vitro) | Pretreatment with AdA enhanced TNF-α and IL-1β induced expression of pro-inflammatory cytokines and chemokines (TNF-α, IL-8, MIP-1β, MCP-1). | nih.govkobe-u.ac.jpnih.gov |
| Redox Disturbance | HepG2 cells (in vitro) | Increased intracellular ROS production; decreased expression of antioxidant enzyme Gpx1. | nih.govspandidos-publications.com |
The progression of NAFLD can lead to liver fibrosis, the excessive accumulation of extracellular matrix proteins, which impairs liver function. nih.gov this compound is implicated in this fibrotic process. The same chemokines that it helps upregulate, such as IL-8, MCP-1, and MIP-1β, are known to have pro-fibrotic effects. nih.gov IL-8 can stimulate the activation of hepatic stellate cells (HSCs), the primary cells responsible for producing collagen and other matrix components in the liver. nih.govspandidos-publications.com MCP-1 and MIP-1β can direct the migration of these activated HSCs. nih.govspandidos-publications.com Research has shown that treating HepG2 cells with this compound not only increases the mRNA expression of these chemokines but also of the pro-fibrotic cytokine TGF-β1, further promoting HSC activation and extracellular matrix synthesis. nih.govspandidos-publications.com These findings indicate that this compound contributes to the progression of liver fibrosis by enhancing the expression of pro-fibrotic chemokines in hepatocytes. spandidos-publications.comnih.gov Furthermore, this compound has been identified as one of several eicosanoids associated with the stage of liver fibrosis in patients with NASH. e-cmh.orgresearchgate.net
Non-Alcoholic Fatty Liver Disease (NAFLD) Progression
Enhancement of Cytokine and Chemokine Expression in Hepatocytes
Neurodegenerative and Neurological Conditions
Beyond metabolic diseases, this compound is also involved in the pathophysiology of the central nervous system. nih.gov It is one of the most abundant fatty acids in the early human brain and can cross the blood-brain barrier. nih.govwikipedia.org Altered levels of this compound and its metabolites have been associated with several neurodegenerative and neurological disorders, suggesting it may serve as a biomarker for these conditions. nih.gov Its role often relates to processes like oxidative stress and inflammation, which are common features of neurodegeneration. spandidos-publications.comnih.gov this compound is considered a potential biomarker for evaluating the extent of oxidative stress in conditions such as Alzheimer's disease, epilepsy, and Rett syndrome. nih.govspandidos-publications.com
Table 2: this compound in Neurodegenerative and Neurological Conditions
| Disease/Condition | Role of this compound | Reference |
|---|---|---|
| Alzheimer's Disease | Potential biomarker; associated with oxidative stress and inflammation. | nih.govspandidos-publications.com |
| Parkinson's Disease | Levels of AdA and its metabolites may serve as biomarkers. | nih.gov |
| Epilepsy | Potential biomarker; associated with oxidative stress. | nih.govspandidos-publications.com |
| Rett Syndrome | Levels of AdA and its metabolites may serve as biomarkers. | nih.gov |
Mechanisms in Alzheimer's Disease Models (e.g., Membrane Lipid Remodeling)
In the context of Alzheimer's disease (AD), this compound is implicated in the crucial process of membrane lipid remodeling. nih.gov Alterations in the lipid composition of cellular membranes are closely associated with the development of neurological dysfunction characteristic of AD. nih.gov Studies have shown that during aging, a primary risk factor for AD, there is a decrease in phospholipids (B1166683) containing this compound in the human hippocampus. researchgate.net Specifically, phosphatidylethanolamine (B1630911) containing this compound (PE 18:0_22:4) has been observed to decrease with age in both mitochondrial and microsomal membranes. researchgate.net This age-related decline in this compound-containing phospholipids could contribute to changes in membrane fluidity and function, potentially influencing the pathological processes of AD. mdpi.com
Furthermore, lipid peroxidation, a process linked to oxidative stress, affects polyunsaturated fatty acids like this compound and is a key feature in AD pathology. mdpi.com By-products of this compound oxidation can serve as potential biomarkers for AD. mdpi.com Interestingly, some studies suggest a potentially protective role for this compound. For instance, higher serum levels of this compound in older adults with cognitive impairment have been associated with lower levels of amyloid-β (Aβ) aggregation in the brain, a hallmark of AD. nih.gov This suggests a complex role for this compound in AD, where its impact may depend on its form (free vs. esterified in phospholipids) and the surrounding biochemical environment. The remodeling of membrane lipids, influenced by this compound levels, can modulate the activity of enzymes like γ-secretase, which is involved in the production of Aβ peptides. nih.gov
Table 1: this compound Levels in Alzheimer's Disease Models
| Experimental Model | Key Findings | Reference |
| Human Hippocampus (post-mortem) | Decreased levels of phospholipids containing this compound with age. | researchgate.net |
| Human Serum (Cognitively Impaired Adults) | High serum this compound associated with low brain amyloid-β aggregation. | nih.gov |
| General AD Models | This compound and its oxidation products are potential biomarkers. | nih.govmdpi.com |
| AD Cell Models | Membrane lipid remodeling, potentially involving this compound, affects γ-secretase activity. | nih.gov |
Association with Neuroinflammation in Disease Models
This compound and its metabolites are increasingly recognized for their role in neuroinflammation, a common factor in many neurological disorders. spandidos-publications.comspandidos-publications.com While some omega-6 fatty acids are considered pro-inflammatory, this compound can also give rise to anti-inflammatory and pro-resolving mediators. researchgate.net In various disease models, the balance between the pro-inflammatory and anti-inflammatory pathways of this compound metabolism is crucial.
Metabolites of this compound, such as epoxydocosatrienoic acids (EDTs), are formed through the action of cytochrome P450 enzymes and have demonstrated anti-inflammatory properties. acs.org These metabolites can be beneficial in conditions characterized by neuroinflammation. acs.org The accumulation of free this compound, however, has been shown to enhance inflammatory responses in certain contexts, such as non-alcoholic fatty liver disease, a condition that can have systemic effects including on the brain. nih.gov Therefore, the role of this compound in neuroinflammation is context-dependent, influenced by its metabolic conversion into various bioactive lipids. nih.gov
Experimental Models of Epilepsy
The involvement of this compound in epilepsy is an emerging area of research. nih.govspandidos-publications.com Epilepsy is characterized by neuronal hyperexcitability, and alterations in membrane lipids can influence this process. nih.gov Non-enzymatic oxidation of this compound leads to the formation of F2-dihomo-isoprostanes, which are considered biomarkers of oxidative stress in conditions like epilepsy. nih.gov
Experimental models are crucial for understanding the mechanisms of epilepsy and for developing new antiepileptic drugs. creative-bioarray.com These models, which can be induced chemically (e.g., with pentylenetetrazole or pilocarpine) or through genetic modifications, allow for the investigation of how changes in lipid metabolism, including that of this compound, contribute to seizure activity. nih.govcreative-bioarray.com For example, metabolites of this compound, the EDTs, have been shown to modulate GABA-mediated neurotransmission, which could have implications for seizure control. escholarship.org
Relevance in Rett Syndrome Models
Rett syndrome (RTT) is a neurodevelopmental disorder where oxidative stress is a significant pathogenic factor. unife.itscirp.org In experimental models of RTT, as well as in patients, there is evidence of extensive peroxidation of polyunsaturated fatty acids, including this compound. scirp.orgresearchgate.net This leads to the formation of F2-dihomo-isoprostanes, markers of this compound oxidation, which are found at elevated levels in individuals with RTT. unife.it
Table 2: this compound Peroxidation in Rett Syndrome
| Marker | Observation in Rett Syndrome | Implication | Reference |
| F2-dihomo-isoprostanes | Increased levels | Indicates enhanced peroxidation of this compound due to oxidative stress. | unife.itscirp.org |
Links to Oxidative Stress and Lipid Peroxidation in Autistic Behavioral Models
In the context of autism spectrum disorder (ASD), there is growing evidence linking the condition to increased oxidative stress and altered lipid metabolism. nih.govmdpi.comfrontiersin.org Studies on autistic behavioral models have identified changes in the levels of various fatty acids, including this compound. frontiersin.org
One study found significantly lower plasma levels of this compound in a group of individuals with ASD compared to controls. mdpi.com This finding is intriguing as this compound can have anti-inflammatory roles. researchgate.net Conversely, other research points to this compound as a potential biomarker for ASD, with its levels being part of a discriminative profile of compounds. frontiersin.org The peroxidation of polyunsaturated fatty acids, including this compound, is a consequence of the heightened oxidative stress observed in some individuals with ASD, leading to the formation of lipid peroxidation products. nih.gov These findings suggest that dysregulation of this compound metabolism and increased oxidative damage may contribute to the pathophysiology of ASD. nih.govmdpi.com
Studies on Multiple Sclerosis Pathogenesis and Progression (Animal Models)
Multiple sclerosis (MS) is a chronic inflammatory and demyelinating disease of the central nervous system. nih.gov Animal models of MS, such as the experimental autoimmune encephalomyelitis (EAE) model, are instrumental in studying the disease's pathogenesis. mdpi.com Research using these models has highlighted the importance of fatty acid metabolism in the inflammatory and neurodegenerative processes of MS.
In the context of MS, the balance between pro-inflammatory and anti-inflammatory fatty acids is critical. nih.gov While some omega-6 fatty acids like arachidonic acid are precursors to pro-inflammatory molecules, this compound's role is more complex. nih.gov Studies have shown that specific genes related to ferroptosis, a form of iron-dependent cell death involving lipid peroxidation, including ACSL4 which has a preference for this compound, are altered in the spinal cord of EAE mice. mdpi.com This suggests that this compound metabolism and its subsequent peroxidation may be involved in the neuronal damage seen in MS. Further research in animal models is needed to fully elucidate the specific contributions of this compound to the pathogenesis and progression of MS. nih.govresearchgate.net
Cardiovascular Diseases
While the primary focus of this section has been on neurological disorders, it is worth noting that this compound also plays a role in cardiovascular diseases. nih.govspandidos-publications.com It is naturally present in the vasculature and can regulate vascular tone. medchemexpress.com Its metabolites can act as endothelium-derived hyperpolarizing factors, influencing blood vessel relaxation. medchemexpress.com The involvement of this compound in inflammation and oxidative stress also has direct implications for cardiovascular health. nih.gov
Mechanisms of Hypertension in Experimental Systems
Inflammatory Disorders
Contrary to the traditional view of omega-6 fatty acids as being predominantly pro-inflammatory, studies on experimental arthritis models have revealed a significant anti-inflammatory and pro-resolving role for this compound. sciencesconf.orgfoundmyfitness.com In a murine model of zymosan-induced peritonitis, an accumulation of this compound was observed during the resolution phase of inflammation. sciencesconf.orgnih.gov
Subsequent functional studies demonstrated that AdA potently inhibits the synthesis of leukotriene B₄ (LTB₄), a powerful chemoattractant for neutrophils, in human neutrophils. foundmyfitness.comnih.govresearchgate.net This inhibitory action is correlated with a reduction in the available free arachidonic acid, the precursor for LTB₄. nih.gov Furthermore, AdA was shown to enhance the process of efferocytosis, where macrophages clear apoptotic neutrophils, a critical step for the successful resolution of inflammation. sciencesconf.orgnih.govresearchgate.net
The in vivo relevance of these findings was confirmed in a mouse model of arthritis that is highly dependent on LTB₄ (K/BxN serum transfer arthritis). sciencesconf.org In this model, treatment with this compound significantly reduced the severity of the arthritis, limiting inflammation and alleviating symptoms. sciencesconf.orgnih.govresearchgate.net These results indicate that this compound can actively block neutrophil-driven inflammation and promote the resolution of inflammation in vivo. foundmyfitness.comnih.gov
Table 2: Pro-resolving Actions of this compound in Inflammation Models
| Model System | Key Finding | Mechanism | Reference |
| Murine Peritonitis Model | Accumulation of AdA during inflammation resolution | N/A | sciencesconf.orgnih.gov |
| Human Neutrophils | Potent inhibition of LTB₄ formation | Reduces free arachidonic acid precursor | foundmyfitness.comnih.govresearchgate.net |
| Human Monocyte-derived Macrophages | Enhanced efferocytosis of apoptotic neutrophils | Promotes clearance of inflammatory cells | sciencesconf.orgnih.govresearchgate.net |
| K/BxN Serum Transfer Arthritis (Mouse) | Significant alleviation of arthritis severity | LTB₄-dependent anti-inflammatory action | sciencesconf.orgresearchgate.net |
This compound has been shown to participate in inflammatory responses within the liver and coronary arteries, often acting as an enhancer of inflammation in the context of metabolic disease. nih.govspandidos-publications.com
In the liver, elevated levels of AdA are associated with non-alcoholic fatty liver disease (NAFLD). nih.gov Studies using a mouse model of NAFLD found significantly higher concentrations of free this compound in both the liver and plasma, which correlated with hepatic steatosis, inflammation, and fibrosis. nih.gov In vitro experiments using HepG2 liver cells demonstrated that pretreatment with AdA enhanced the expression of inflammatory cytokines and chemokines when the cells were stimulated with other inflammatory agents. nih.gov This suggests AdA promotes the progression of NAFLD through an immune-inflammatory response. spandidos-publications.com
In the coronary arteries, AdA has been linked to induced inflammatory responses. nih.govspandidos-publications.com A study of patients with a high risk of coronary artery disease found a positive correlation between AdA levels and systemic inflammatory markers, including hs-CRP and IL-6. spandidos-publications.com However, other experimental models present a more nuanced role. In isolated bovine coronary arteries, AdA and its metabolites act as endothelium-derived relaxing factors, causing vasodilation, a process generally considered to be anti-inflammatory. physiology.orgresearchgate.net This indicates that the effect of AdA in the coronary vasculature may be context-dependent, potentially exerting different effects in healthy versus diseased states.
Experimental Arthritis Models and Inflammation Resolution
Mechanisms of Endoplasmic Reticulum Stress in Disease Models
This compound metabolites have been identified as key regulators of endoplasmic reticulum (ER) stress, a cellular stress response implicated in numerous diseases. nih.govresearchgate.net AdA is metabolized by cytochrome P450 (CYP) enzymes into a class of epoxy fatty acids known as epoxydocosatrienoic acids (EDTs). nih.govacs.orgacs.org These EDTs have demonstrated a significant capacity to attenuate ER stress in experimental models. nih.govresearchgate.net
In a well-established cell culture model using tunicamycin (B1663573) to induce ER stress in human embryonic kidney (HEK293) cells, pretreatment with a mixture of EDT methyl esters was shown to improve cell viability. nih.govresearchgate.net Mechanistically, EDTs were found to downregulate key markers of the unfolded protein response (UPR), which is the signaling pathway activated by ER stress. nih.govacs.org Specifically, during late-stage ER stress, EDTs were shown to reduce the levels of activating transcription factor 4 (ATF4) and to block the upregulation of C/EBP homologous protein (CHOP), a transcription factor that promotes apoptosis. acs.orgresearchgate.net
Furthermore, EDTs were found to curb the activity of caspase-1, an enzyme linked to the inflammasome and pro-inflammatory cell death pathways that can be activated by ER stress. acs.orgresearchgate.net This suggests that through the production of EDTs, this compound metabolism can help mitigate the pro-inflammatory and pro-apoptotic consequences of ER stress, highlighting a potentially therapeutic pathway for diseases characterized by this cellular dysfunction. acs.orgescholarship.org
Research Methodologies and Analytical Approaches for Adrenic Acid Studies
In Vitro Cell Culture Models
In vitro cell culture models are fundamental tools for dissecting the specific molecular mechanisms through which adrenic acid (AdA) exerts its biological effects. These controlled environments allow researchers to investigate cellular responses to AdA, including its impact on lipid metabolism, inflammation, oxidative stress, and vascular function, in isolation from the systemic complexities of a whole organism.
The human hepatocarcinoma cell line, HepG2, is a widely utilized model for studying lipid metabolism and the cellular stress responses associated with non-alcoholic fatty liver disease (NAFLD). nih.govresearchgate.net In the context of AdA research, HepG2 cells have been instrumental in elucidating the compound's role in lipotoxicity and oxidative stress.
Studies have shown that exposing HepG2 cells to AdA leads to a dose-dependent decrease in cell viability. nih.govkobe-u.ac.jp This is accompanied by a significant increase in the production of intracellular reactive oxygen species (ROS), a key indicator of oxidative stress. nih.govkobe-u.ac.jp The antioxidant N-Acetyl-L-Cysteine (NAC) has been shown to counteract AdA-induced ROS production and cell death, confirming the role of oxidative stress in AdA-mediated lipotoxicity. nih.gov
Furthermore, research using HepG2 cells has revealed that AdA modulates the expression of crucial antioxidant enzymes. nih.gov For instance, treatment with AdA has been observed to increase the mRNA levels of superoxide (B77818) dismutase 2 (SOD2) and heme oxygenase-1 (HO-1), while decreasing the expression of glutathione (B108866) peroxidase 1 (Gpx1). kobe-u.ac.jpnih.gov This differential regulation suggests a complex cellular response to the oxidative challenge posed by elevated AdA levels. kobe-u.ac.jp Pre-treatment of HepG2 cells with AdA has also been found to enhance the inflammatory response induced by cytokines like TNFα and IL1β, as evidenced by increased expression of pro-inflammatory cytokines and chemokines. nih.gov
These findings from HepG2 cell models highlight AdA's potential contribution to the progression of liver diseases like NAFLD by inducing hepatocyte injury through oxidative stress and inflammation. nih.govnih.govnih.govmedchemexpress.comspandidos-publications.com
Table 1: Effects of this compound on HepG2 Cells
| Parameter | Observation | Implication | Reference(s) |
|---|---|---|---|
| Cell Viability | Dose-dependent decrease | Lipotoxicity | nih.govkobe-u.ac.jp |
| ROS Production | Significant increase | Oxidative Stress | nih.govkobe-u.ac.jp |
| Antioxidant Enzymes | Increased SOD2, HO-1; Decreased Gpx1 | Cellular stress response | kobe-u.ac.jpnih.gov |
Human vascular endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are critical for studying the effects of AdA on the vascular system. nih.gov Research has demonstrated that these cells can metabolize AdA into various bioactive compounds. nih.govnih.gov
Specifically, human vascular endothelial cells convert AdA into dihomo-prostacyclin (DH-PGI2) and dihomo-thromboxane A2 via the cyclooxygenase (COX) pathway. nih.gov DH-PGI2 has been shown to inhibit thrombin-induced platelet aggregation. nih.govphysiology.org This suggests a role for AdA in modulating vascular homeostasis and thrombosis. nih.gov
Furthermore, studies indicate that AdA can compete with arachidonic acid (AA) for metabolism by COX, thereby influencing the synthesis of both vasodilator and vasoconstrictor prostaglandins (B1171923). nih.gov This competition highlights a potential mechanism by which AdA can regulate vascular tone and blood flow. nih.gov
Macrophage cell lines, including murine peritoneal macrophages and the RAW 264.7 cell line, are valuable models for investigating the role of AdA in lipid mobilization and inflammation. nih.govmdpi.com Studies have shown that murine peritoneal macrophages release AdA in response to stimuli like zymosan, a fungal cell wall component. nih.govresearchgate.net
Research focusing on the mechanisms of AdA mobilization has identified the involvement of two phospholipase A2 (PLA2) enzymes: cytosolic group IVA (cPLA2α) and calcium-independent group VIA (iPLA2-VIA). mdpi.com This is a notable finding, as AA mobilization is primarily attributed to cPLA2α, suggesting distinct regulatory pathways for these two fatty acids. mdpi.com The mobilization of AdA by iPLA2β has been linked to anti-inflammatory M2-type responses in macrophages. balsinde.org
It is hypothesized that during an inflammatory response, the initial release of AA can be followed by its conversion to AdA and subsequent re-acylation into membrane phospholipids (B1166683). nih.gov This suggests that AdA may play a role in the resolution phase of inflammation. nih.gov
Human Embryonic Kidney (HEK293) cells have been employed to study the effects of AdA metabolites on endoplasmic reticulum (ER) stress. acs.orgnih.gov ER stress is a condition of cellular distress that can be triggered by various factors, including an accumulation of unfolded or misfolded proteins.
Studies have utilized a tunicamycin-induced model of ER stress in HEK293 cells. acs.orgnih.gov Research has shown that pretreatment with methyl ester regioisomers of epoxydocosatrienoic acids (EDTs), which are metabolites of AdA, can significantly improve cell viability following prolonged exposure to tunicamycin (B1663573). acs.orgresearchgate.netresearchgate.net
Furthermore, these AdA metabolites have been found to reduce the levels of unfolded protein response (UPR) markers, such as binding immunoglobulin protein (BiP), inositol-requiring enzyme 1α (IRE1α), and X-box binding protein 1 (XBP-1s), during both early and late stages of ER stress. nih.govacs.orgnih.gov This indicates that AdA-derived EDTs can alleviate ER stress, a finding with potential therapeutic implications for conditions associated with this cellular dysfunction. acs.orgresearchgate.netnih.govwikipedia.org
Table 2: Effect of this compound Metabolites (EDTs) on Tunicamycin-Induced ER Stress in HEK293 Cells
| Parameter | Observation | Implication | Reference(s) |
|---|---|---|---|
| Cell Viability | Increased | Protection against ER stress-induced cell death | acs.orgresearchgate.netresearchgate.net |
| UPR Markers (BiP, p-IRE1α, XBP-1s) | Decreased levels | Attenuation of the unfolded protein response | nih.govacs.orgnih.gov |
Ex vivo arterial models, such as isolated bovine coronary arteries and adrenal cortical arteries, provide a valuable platform for investigating the direct effects of AdA on vascular tone. physiology.orgahajournals.orgahajournals.org These models allow for the study of vasodilation and vasoconstriction in a controlled setting, preserving the cellular and structural integrity of the blood vessel wall. nih.govahajournals.org
In bovine coronary arteries, AdA has been shown to induce concentration-dependent relaxations. physiology.org These relaxations are endothelium-dependent and are mediated by metabolites from both the cyclooxygenase (COX) and cytochrome P450 (CYP450) pathways. physiology.orgspandidos-publications.comahajournals.org The vasodilatory effects are attributed to the activation of potassium (K+) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. physiology.orgspandidos-publications.com
Similarly, in bovine adrenal cortical arteries, AdA causes concentration-dependent relaxations. ahajournals.orgahajournals.org However, in this vascular bed, the response is primarily mediated by CYP450 metabolites, with no significant contribution from the COX pathway. nih.govahajournals.org The relaxations are abolished by removal of the endothelium or by inhibitors of CYP450 and large-conductance calcium-activated potassium (BKCa) channels. ahajournals.orgahajournals.org This suggests that AdA metabolites act as endothelium-derived hyperpolarizing factors in the adrenal cortex. ahajournals.orgahajournals.org
The zona glomerulosa (ZG) is the outermost layer of the adrenal cortex and is a tissue where AdA is found in abundance. ahajournals.orgahajournals.org The isolation and analysis of ZG cells have been crucial in understanding the paracrine signaling between these cells and the adrenal vasculature. ahajournals.orgoup.com
Studies have demonstrated that ZG cells metabolize AdA into various products, including dihomo-epoxyeicosatrienoic acids (DH-EETs) and dihomo-prostaglandins, as identified by reverse-phase high-pressure liquid chromatography and liquid chromatography/mass spectrometry. ahajournals.orgahajournals.orgnih.gov
Co-incubation experiments have shown that in the presence of ZG cells, AdA can cause concentration-dependent relaxations of denuded adrenal cortical arteries. ahajournals.orgahajournals.org These relaxations are inhibited by CYP450 inhibitors and BKCa channel blockers, indicating that ZG cell-derived metabolites of AdA contribute to the regulation of adrenal arterial tone. ahajournals.orgahajournals.org This highlights a novel role for AdA metabolites as zona glomerulosa-derived hyperpolarizing factors, which may be important for regulating adrenal blood flow. ahajournals.orgahajournals.org
Ex Vivo Arterial Models (e.g., Bovine Coronary Arteries, Adrenal Cortical Arteries) for Vascular Tone Studies
In Vivo Animal Models
In vivo animal models are indispensable for elucidating the complex physiological and pathophysiological roles of this compound (AdA). These models allow for the investigation of AdA's function in a whole-organism context, providing insights that are not achievable through in vitro studies alone.
Murine models have been instrumental in establishing the link between this compound and the progression of non-alcoholic fatty liver disease (NAFLD). Researchers utilize specific mouse strains and diets to mimic human NAFLD pathology.
A frequently used model involves db/db mice, which are genetically predisposed to obesity and diabetes, fed a choline-deficient L-amino acid-defined, high-fat diet (CDAHFD). nih.gov This dietary regimen induces hepatic steatosis, inflammation, and mild fibrosis, closely resembling the characteristics of non-alcoholic steatohepatitis (NASH) in humans. nih.govnih.gov Studies using this model have shown that CDAHFD-fed db/db mice exhibit significantly elevated levels of free this compound in both the liver and plasma compared to control mice on a standard diet. nih.govmedchemexpress.com The accumulation of this compound in these mice has been linked to an increased expression of fatty acid elongase enzymes (ELOVL2 and ELOVL5) and suppression of peroxisomal β-oxidation genes. nih.gov
Another model employs BALB/c mice fed a CDAHFD, which also successfully induces steatohepatitis. cellbiopharm.com Analysis of liver tissue from these mice revealed a significant accumulation of saturated fatty acids and an increased ratio of n-6/n-3 polyunsaturated fatty acids, highlighting the dietary impact on the liver's fatty acid profile in the context of NASH. cellbiopharm.com These findings from murine models suggest that this compound accumulation is a feature of NAFLD and may act as an enhancer of inflammation, contributing to disease progression. nih.govnih.govspandidos-publications.com
Table 1: Key Findings from Murine Models of NAFLD
| Model | Diet | Key Findings Related to this compound | Citations |
|---|---|---|---|
| db/db Mice | Choline-deficient L-amino acid-defined, high-fat diet (CDAHFD) | Significantly higher hepatic and plasma levels of free this compound. nih.govmedchemexpress.com | nih.govmedchemexpress.com |
| Associated with increased expression of ELOVL2 and 5, and suppression of peroxisomal β-oxidation. nih.gov | nih.gov |
Rodent models of inflammation have revealed a nuanced role for this compound, challenging the general classification of omega-6 fatty acids as strictly proinflammatory. nih.govoup.com
The zymosan-induced murine peritonitis model, a self-resolving inflammation model, has been particularly insightful. oup.com In this model, researchers observed an unexpected accumulation of this compound during the inflammatory response. nih.govfoundmyfitness.com Further investigation revealed that this compound can potently inhibit the formation of the potent chemoattractant leukotriene B4 (LTB4) in neutrophils. nih.govfoundmyfitness.comresearchgate.net This anti-inflammatory action is significant, as LTB4 is a key mediator in attracting neutrophils to the site of inflammation. researchgate.net this compound treatment in a murine arthritis model, which is dependent on LTB4, was shown to significantly alleviate the condition. nih.govfoundmyfitness.comx-mol.com
In the study of inflammatory pain, the carrageenan-induced inflammatory pain model in rats is utilized. nih.govacs.org Research has shown that metabolites of this compound, specifically epoxydocosatrienoic acids (EDTs), can effectively alleviate this type of pain. nih.govresearchgate.netfigshare.com Administration of a mixture of EDT methyl ester regioisomers significantly increased the paw withdrawal threshold in rats following carrageenan injection, indicating a potent analgesic effect. nih.govresearchgate.net This suggests that while this compound itself may have complex roles, its metabolites can exert clear anti-inflammatory and pain-reducing effects. nih.govresearchgate.net
The role of this compound in cardiovascular and neurological diseases is an emerging area of research, with animal models providing crucial foundational data. nih.gov
In cardiovascular research, mouse models of atherosclerosis, such as apolipoprotein E-knockout (ApoE-/-) mice, are valuable. spandidos-publications.commdpi.com Studies have shown that in these mice, certain diets can lead to increased levels of this compound and its oxidation products in cardiac tissue, which is associated with an imbalance of pro- and anti-inflammatory mediators that could increase susceptibility to vascular damage. spandidos-publications.com
In the context of neurological diseases, this compound is of interest due to its high concentration in the brain, particularly in the myelin sheath. mdpi.commdpi.com Animal models are used to investigate its role in neurodevelopment and neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and epilepsy. nih.govmdpi.com For instance, studies in rodent models of diabetic retinopathy have used diabetic rabbits to show that the condition increases lipid peroxidation, including derivatives from this compound, in the retina, plasma, and urine. mdpi.com This research points to this compound derivatives as potential biomarkers for neurological conditions involving oxidative stress. mdpi.com
Rodent Models of Inflammation (e.g., Murine Peritonitis, Carrageenan-Induced Inflammatory Pain in Rats)
Analytical Techniques for this compound and its Metabolites
Accurate identification and quantification of this compound and its diverse metabolites in biological samples are critical for understanding its function. Mass spectrometry-based techniques are the primary methods employed for this purpose.
Liquid chromatography coupled with mass spectrometry (LC/MS), particularly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), is a powerful and widely used technique for the targeted analysis of this compound and its metabolites. nih.govspectroscopyonline.com This method offers high sensitivity and specificity, allowing for the detection and quantification of these lipids in complex biological matrices such as plasma, tissues, and cell extracts. nih.govmdpi.com
Researchers have developed selective and quantitative HPLC-MS/MS methods to identify and measure specific this compound metabolites, such as epoxydocosatrienoic acids (EDTs) and dihydroxydocosatrienoic acids (DHDTs). nih.govresearchgate.net For example, this technique was used to confirm the presence of EDTs and DHDTs as naturally occurring lipids in rat tissues, with the highest concentrations found in the liver. acs.org LC/MS has also been employed to analyze plasma samples from NAFLD patients, revealing a correlation between higher plasma this compound concentrations and more severe liver inflammation. nih.gov The method can separate different isomers and distinguish between compounds with the same mass-to-charge ratio but different structures, which is crucial for studying lipid metabolism. spectroscopyonline.com
A key step in GC/MS analysis of fatty acids is derivatization. jfda-online.com Fatty acids are typically converted into more volatile and thermally stable derivatives, most commonly fatty acid methyl esters (FAMEs), before injection into the gas chromatograph. jfda-online.com This process is necessary for the fatty acids to be effectively separated and analyzed by the GC/MS system. universiteitleiden.nl This technique has been used to demonstrate increased total this compound levels in neutrophils and macrophages after incubation with the fatty acid. sciencesconf.org GC/MS analysis of liver tissue has also been used to profile changes in fatty acid composition, including adrenic, docosapentaenoic, dihomo-γ-linolenic, and arachidonic acids, in response to dietary interventions. mdpi.com The method provides valuable quantitative data on the relative abundance of different fatty acids, offering insights into the metabolic shifts that occur in various physiological and pathological states. researchgate.netlipidmaps.org
Table 2: Analytical Techniques for this compound Studies
| Technique | Application | Key Features | Citations |
|---|---|---|---|
| LC/MS, HPLC-MS/MS | Quantification and identification of AdA and its specific metabolites (e.g., EDTs, DHDTs). | High sensitivity and specificity; separates isomers; suitable for complex matrices like plasma and tissue extracts. | nih.govnih.govacs.orgmdpi.comspectroscopyonline.com |
| GC/MS | Analysis of total fatty acid content, including AdA, in a sample. | Requires derivatization (e.g., to FAMEs); provides comprehensive fatty acid profile; robust for quantifying relative abundance. | jfda-online.comuniversiteitleiden.nlsciencesconf.orgbalsinde.orgmdpi.com |
Lipidomics Approaches for Comprehensive Lipid Profiling
Lipidomics, the large-scale study of lipids, has emerged as a powerful tool for understanding the intricate landscape of lipid metabolism and its role in health and disease. oup.com Through advanced analytical techniques such as mass spectrometry, researchers can now conduct comprehensive profiling of hundreds of lipid species in biological samples. oup.com This has provided valuable insights into the distribution and metabolism of this compound.
Lipidomic analyses have been instrumental in identifying and quantifying AdA and its metabolites in various tissues and cell types. For instance, studies have utilized shotgun lipidomics to reveal the distinct lipidomic signatures of different segments of kidney cortical tubules, highlighting the relative abundance of AdA-containing phospholipids. oup.com Furthermore, lipidomic approaches have been employed to compare the incorporation and mobilization of AdA with that of arachidonic acid (AA) in macrophages, revealing significant differences in their molecular species distribution and suggesting non-redundant roles for these two fatty acids. balsinde.org
Recent studies have leveraged lipidomics to establish a connection between dietary patterns and the plasma lipidome. nih.gov A lipidomic signature associated with a healthy diet was characterized by lower levels of this compound, among other lipids. nih.gov This underscores the potential of lipidomics in identifying biomarkers for dietary habits and associated health risks. The application of liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has enabled the detailed analysis of free fatty acids (FFAs) in cell models, demonstrating that inhibitors of cytosolic phospholipase A2 (cPLA2) can reduce the levels of not only arachidonic acid but also this compound. mdpi.com
The following table summarizes key findings from lipidomic studies on this compound:
| Study Focus | Key Findings | Analytical Technique(s) | Reference(s) |
| Kidney Tubular Lipotypes | Identified distinct lipidomic profiles in different kidney tubule segments, with specific enrichment of AdA-containing phospholipids. | Shotgun Lipidomics | oup.com |
| Macrophage Lipid Mobilization | Revealed differences in the molecular species distribution and mobilization of AdA and AA, suggesting unique functions. | Liquid Chromatography/Mass Spectrometry | balsinde.org |
| Healthy Diet Lipid Signature | A lipidomic signature of a healthy diet was associated with lower plasma levels of AdA. | Liquid Chromatography/Mass Spectrometry (LC/MS) | nih.gov |
| cPLA2 Inhibitor Effects | Showed that cPLA2 inhibitors decrease intracellular levels of AdA in neuroblastoma cells. | Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | mdpi.com |
Molecular Biology Techniques
Molecular biology techniques have been crucial in dissecting the regulatory networks governing AdA metabolism and its downstream effects. These methods allow for the investigation of gene and protein expression related to AdA synthesis and signaling pathways.
Gene Expression Analysis (e.g., mRNA levels of enzymes, cytokines, chemokines)
The analysis of messenger RNA (mRNA) levels provides a snapshot of the genes that are actively being expressed in a cell or tissue at a given time. This has been particularly useful in understanding the inflammatory and fibrotic potential of this compound.
Studies have shown that treatment with AdA can increase the mRNA expression of various pro-inflammatory molecules. For example, in liver cell models, AdA has been observed to elevate the mRNA levels of chemokines such as interleukin-8 (IL-8), macrophage inflammatory protein 1-beta (MIP-1β), and monocyte chemoattractant protein-1 (MCP-1). nih.govspandidos-publications.com This upregulation of chemokine gene expression is thought to contribute to the recruitment of inflammatory cells. kobe-u.ac.jp Furthermore, AdA has been shown to increase the mRNA levels of transforming growth factor-beta 1 (TGF-β1), a cytokine involved in fibrosis. spandidos-publications.com In addition to inflammatory mediators, AdA treatment has also been found to decrease the expression of the antioxidant enzyme Gpx1, leading to increased oxidative stress. nih.gov
The following table details the effects of this compound on the mRNA expression of various genes:
| Gene Category | Specific Gene | Effect of this compound | Cell/Tissue Model | Reference(s) |
| Chemokines | IL-8 | Increased mRNA expression | HepG2 cells | nih.govspandidos-publications.com |
| MIP-1β | Increased mRNA expression | HepG2 cells | nih.govspandidos-publications.com | |
| MCP-1 | Increased mRNA expression | HepG2 cells | nih.govspandidos-publications.com | |
| Cytokines | TGF-β1 | Increased mRNA expression | HepG2 cells | spandidos-publications.com |
| Antioxidant Enzymes | Gpx1 | Decreased mRNA expression | Not specified | nih.gov |
Gene Knockdown Experiments (e.g., ELOVL2, ELOVL5)
Gene knockdown experiments, often utilizing techniques like siRNA, are employed to reduce the expression of a specific gene to study its function. This approach has been critical in identifying the key enzymes involved in the biosynthesis of this compound.
The elongation of very-long-chain fatty acids (ELOVL) enzymes are responsible for the elongation of fatty acid chains. Gene knockdown studies have been instrumental in delineating the specific roles of ELOVL2 and ELOVL5 in the conversion of arachidonic acid to this compound. researchgate.net For instance, knockdown of ELOVL5 in T cells and Jurkat cells significantly impaired the elongation of 20-carbon polyunsaturated fatty acids, including the synthesis of AdA. researchgate.net In gastric cancer cells, deletion of ELOVL5 led to a marked decrease in the levels of AdA. nih.gov These findings highlight the essential role of ELOVL5 in the production of this compound.
The following table summarizes the outcomes of gene knockdown experiments related to this compound synthesis:
| Gene Targeted | Experimental Approach | Key Finding | Cell/System | Reference(s) |
| ELOVL5 | siRNA knockdown | Impaired elongation of 20-carbon PUFAs, reducing AdA synthesis. | Human T cells, Jurkat cells | researchgate.net |
| ELOVL5 | Gene deletion (KO) | Markedly lower levels of AdA. | Gastric cancer cells | nih.gov |
Pharmacological Interventions
Pharmacological interventions, involving the use of specific inhibitors and precursor molecules, have provided significant insights into the metabolic pathways of this compound and the biological activities of its metabolites.
Use of Selective Enzyme Inhibitors (e.g., COX inhibitors, CYP450 inhibitors, sEH inhibitors, PLA2 inhibitors, Potassium Channel Blockers)
Selective enzyme inhibitors are valuable tools for dissecting the roles of different enzymatic pathways in the metabolism of this compound. AdA, similar to arachidonic acid, is metabolized by cyclooxygenases (COX), cytochrome P450 (CYP450) enzymes, and lipoxygenases (LOX). ahajournals.org
Inhibitors of these pathways have been used to investigate the formation and function of AdA-derived metabolites. For example, the use of COX inhibitors can help determine the contribution of the COX pathway to the production of dihomo-prostaglandins from AdA. ahajournals.org Similarly, CYP450 inhibitors can elucidate the role of this pathway in generating various hydroxylated and epoxidized metabolites. ahajournals.org The use of soluble epoxide hydrolase (sEH) inhibitors has been shown to be beneficial in models of neurodegenerative diseases by preventing the degradation of CYP-derived PUFA metabolites. nih.gov
Inhibitors of phospholipase A2 (PLA2), the enzyme that releases fatty acids from cell membranes, have also been employed. ocl-journal.orgucanr.edu Studies using cPLA2 inhibitors have demonstrated a reduction in the intracellular levels of this compound, confirming the role of this enzyme in AdA mobilization. mdpi.com Additionally, potassium channel blockers have been used in some experimental contexts, although their direct link to this compound metabolism requires further clarification. nih.gov
Application of Fatty Acid Precursors or Metabolite Analogues in Experimental Systems
The application of fatty acid precursors or their metabolic analogues in experimental systems is a common strategy to trace metabolic pathways and understand the biological effects of specific fatty acids and their derivatives.
Exogenous administration of this compound has been used to study its metabolism in various tissues and cell types. For example, providing AdA to renal medulla preparations has demonstrated its conversion to dihomo-prostaglandins. lipidmaps.org Similarly, treating macrophages with exogenous AdA has allowed for the detailed study of its incorporation into different phospholipid species. balsinde.org The use of stable isotope-labeled precursors can further enhance the tracing of metabolic fates.
This approach has also been crucial in demonstrating the biological activities of AdA metabolites. For instance, the exogenous application of AdA in arterial systems has been used to show the CYP-mediated generation of epoxydocosatrienoic acids (EDTs). acs.org
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of Adrenic Acid Biology
This compound (AdA), a 22-carbon omega-6 polyunsaturated fatty acid, is an elongation product of arachidonic acid (AA). acs.orgspandidos-publications.com It is prominently found in the adrenal gland, liver, brain, kidney, and the vascular system. nih.govspandidos-publications.commedchemexpress.com The current scientific consensus recognizes AdA not merely as an intermediate in fatty acid metabolism but as a potent bioactive molecule involved in a wide array of pathophysiological processes. spandidos-publications.comspandidos-publications.com Its biological activities are largely exerted through its metabolic products, which are generated via three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). nih.govresearchgate.net Additionally, AdA can undergo non-enzymatic, free-radical-catalyzed peroxidation to form dihomo-isoprostanes and dihomo-isofurans. nih.govnih.gov
The roles of AdA are multifaceted and context-dependent, encompassing cell signaling, regulation of the immune response, metabolic homeostasis, vascular function, oxidative stress, and cell death. nih.govnih.gov Research has demonstrated its ability to induce inflammatory responses in the liver and coronary arteries. spandidos-publications.com Elevated levels of AdA have been associated with a higher risk for coronary artery disease and are considered a potential biomarker for a range of conditions including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes mellitus (T2DM), Alzheimer's disease, and pancreatic ductal adenocarcinoma. nih.govresearchgate.net
However, the narrative of AdA as a purely pro-inflammatory agent is an oversimplification. Emerging evidence highlights its capacity to exert anti-inflammatory and pro-resolving effects. For instance, AdA can potently inhibit the formation of the potent chemoattractant leukotriene B4 (LTB4) in neutrophils and enhance the clearance of apoptotic cells by macrophages. sciencesconf.orgresearchgate.net Furthermore, certain metabolites of AdA, such as epoxydocosatrienoic acids (EDTs), possess beneficial biological activities, including analgesic effects and the reduction of endoplasmic reticulum stress. acs.org This dual functionality suggests that the biological impact of this compound is determined by the specific metabolic pathway activated, the cellular environment, and the underlying physiological or pathological state.
Table 1: Summary of Key Research Findings on this compound Biology
| Research Area | Key Findings | Citations |
|---|---|---|
| Metabolism | Metabolized by COX, LOX, and CYP450 pathways into bioactive lipids. | spandidos-publications.comnih.govresearchgate.net |
| Vascular Function | AdA and its metabolites can regulate vascular tone, with some metabolites like DH-16,17-EET causing vasodilation. | spandidos-publications.comahajournals.org |
| Inflammation | Exhibits both pro-inflammatory (e.g., in the liver) and anti-inflammatory (e.g., inhibiting LTB4) properties. | spandidos-publications.comsciencesconf.orgresearchgate.net |
| Neurobiology | Levels differ in brain grey and white matter; implicated in neurodegenerative diseases like Alzheimer's. | spandidos-publications.comnih.gov |
| Disease Biomarker | Elevated levels are associated with metabolic diseases, cardiovascular disease, and certain cancers. | nih.govresearchgate.net |
Unresolved Questions and Knowledge Gaps in this compound Research
Despite significant progress, numerous questions regarding the biology of this compound remain unanswered. The precise molecular mechanisms underpinning its diverse and often contradictory actions are largely unclear. nih.govspandidos-publications.com This gap in knowledge is a primary barrier to fully understanding its role in health and disease.
A major unresolved issue is the definitive role of AdA in inflammation. The factors that dictate whether AdA or its metabolites will promote or resolve inflammation are not well understood. sciencesconf.orgresearchgate.net This duality complicates its potential as a therapeutic target. While the existence of various AdA metabolites has been established, the complete spectrum of their in vivo biological functions is far from being fully characterized. acs.orgresearchgate.net The specific receptors and signaling pathways through which these metabolites act are also largely unknown.
Furthermore, there is a pronounced scarcity of clinical research. nih.gov Most of the current understanding is derived from preclinical studies, and the translation of these findings into clinical applications is a significant hurdle. The regulatory networks that control the synthesis, degradation, and tissue-specific distribution of AdA are also poorly defined. For example, the reasons for the differential concentrations of AdA in the grey and white matter of the brain and the functional consequences of this disparity are yet to be determined. spandidos-publications.comnih.gov
Table 2: Key Unresolved Questions in this compound Research
| Domain | Unresolved Question / Knowledge Gap | Citations |
|---|---|---|
| Molecular Mechanisms | What are the specific signaling pathways and molecular targets for AdA and its metabolites? | nih.govspandidos-publications.comnih.gov |
| Inflammatory Role | What determines the pro-inflammatory vs. anti-inflammatory actions of AdA? | sciencesconf.orgresearchgate.net |
| Clinical Relevance | What is the therapeutic potential and safety profile of targeting AdA pathways in humans? | nih.gov |
| Metabolite Function | What are the comprehensive biological roles of the full range of AdA metabolites in vivo? | acs.orgahajournals.org |
| Neurological Significance | Why do AdA levels differ between brain regions and what are the functional implications? | spandidos-publications.comnih.gov |
Promising Avenues for Future Academic Inquiry and Experimental Design
Future research on this compound should be directed towards addressing the existing knowledge gaps. A primary focus should be on elucidating the specific molecular mechanisms of action. Experimental designs should aim to identify the receptors and downstream signaling cascades activated by AdA and its diverse metabolites.
A crucial avenue for future inquiry is the design and execution of well-controlled clinical trials. nih.gov Such studies are essential to validate the findings from preclinical models and to assess the potential of AdA-related pathways as therapeutic targets for diseases like metabolic syndrome, cardiovascular disorders, and neurodegenerative conditions.
To unravel the dual inflammatory role of AdA, future studies could employ systems biology approaches, combining lipidomics with transcriptomics and proteomics in various cell types and disease models. This would help to identify the molecular switches that determine the functional outcome of increased AdA metabolism. The use of functional lipidomics studies, which assess the entire lipid profile rather than single molecules, could reveal novel bioactive lipids and therapeutic targets. taylorandfrancis.com
Investigating the interaction between AdA metabolism and natural products presents another promising research direction. nih.govnih.gov Many natural compounds have been shown to influence fatty acid metabolism, and exploring their effects on AdA could lead to the development of new therapeutic strategies. Further research using sophisticated animal models of disease is also critical to dissect the role of AdA in pathogenesis and to test the efficacy of targeted interventions.
Methodological Advancements for Enhanced this compound Research
Progress in understanding this compound is intrinsically linked to advancements in analytical and experimental methodologies. The continued development and refinement of mass spectrometry-based techniques are paramount. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been pivotal in the sensitive and specific quantification of AdA and its metabolites. acs.orgnih.gov Future efforts should focus on expanding the coverage of these methods to include a wider array of AdA-derived lipids and on standardizing these methods to ensure reproducibility across different laboratories. nih.gov
Untargeted metabolomics and lipidomics platforms have proven to be powerful tools for hypothesis generation, successfully linking AdA to various diseases. spandidos-publications.comnih.gov The integration of these "omics" data with clinical information and findings from molecular biology will be essential for building comprehensive models of AdA function. High-resolution mass spectrometry (HRMS) offers the capability to perform in-depth analysis of the entire cellular fatty acid landscape, providing a more holistic view of lipid metabolism. taylorandfrancis.com
Genetic engineering technologies also offer powerful tools for future research. The ability to manipulate key enzymes in the AdA metabolic pathway in cell culture and animal models will allow for precise investigation of the roles of specific metabolites. tci-thaijo.orgfrontiersin.org Furthermore, the development of novel chemical probes and inhibitors targeting the enzymes that metabolize AdA will be invaluable for both basic research and as potential starting points for drug discovery.
Q & A
Q. What is the biosynthetic pathway of adrenic acid in mammalian systems, and how can researchers validate its elongation from arachidonic acid?
this compound (22:4n6) is synthesized via elongation of arachidonic acid (20:4n6) by enzymes ELOVL2 and ELOVL5. Methodologically, this pathway can be validated using isotope-labeled arachidonic acid in cell cultures or animal models, followed by lipid extraction and analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track isotopic incorporation . Knockout models of ELOVL2/5 in mice further confirm the enzyme specificity through comparative lipidomics .
Q. What analytical techniques are recommended for quantifying this compound in biological samples, and how should sample preparation be optimized?
this compound quantification requires high-sensitivity methods due to its low abundance in tissues. LC-MS/MS and gas chromatography-mass spectrometry (GC-MS) are preferred, with derivatization (e.g., methyl ester formation) enhancing volatility for GC-MS. Sample preparation involves lipid extraction using Folch or Bligh-Dyer methods, followed by solid-phase extraction to isolate phospholipids or triacylglycerols (TAGs), where this compound is often esterified. Internal standards (e.g., deuterated this compound) ensure accuracy .
Q. What is the significance of this compound in brain development, and how can its distribution be mapped in neural tissues?
this compound is abundant in early human brain tissues, particularly in myelin sheaths. Spatial distribution studies employ matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry on brain sections, combined with immunohistochemistry for cell-type-specific localization. Comparative lipidomics of postnatal vs. adult brains reveal temporal accumulation patterns .
Advanced Research Questions
Q. How do experimental models like db/db mice under a choline-deficient, L-amino acid-defined (CDAHFD) diet inform this compound’s role in non-alcoholic fatty liver disease (NAFLD)?
In CDAHFD-fed db/db mice, hepatic free this compound levels increase significantly, correlating with phospholipid species like PC(40:4) and LPC(22:4). Researchers use lipidomics to profile TAGs and polar lipids, revealing this compound’s incorporation into pro-inflammatory lipid mediators. This model highlights this compound as a potential biomarker for NAFLD progression, with mechanistic insights gained through peroxisomal β-oxidation assays and RNA-seq of ELOVL2/5 expression .
Q. How can researchers resolve contradictions in this compound levels reported across PCB 126 exposure studies?
Discrepancies arise from variables like exposure duration, species (rats vs. mice), and lipid fraction analyzed (whole liver vs. microsomes). For example, Matsusue et al. observed decreased arachidonic acid in whole liver, while recent studies show increased this compound in TAGs. To reconcile this, researchers should standardize protocols: (1) isolate specific lipid classes, (2) use dose-response designs (e.g., 0–3000 µg/kg PCB 126), and (3) integrate peroxisomal β-oxidation activity assays to assess this compound catabolism .
Q. What methodologies elucidate this compound’s dual roles in inflammation, such as its prothrombotic potential and anti-inflammatory prostaglandin modulation?
this compound reduces prostaglandin 12 (PGI2) in endothelial cells, assessed via ELISA for 6-keto-PGF1α (a stable PGI2 metabolite). Its prothrombotic effects are tested in platelet aggregation assays using collagen/ADP as agonists. Concurrently, this compound-derived dihomo-epoxyeicosatrienoic acids (dihomo-EETs) are quantified using LC-MS/MS in macrophage-conditioned media to evaluate anti-inflammatory pathways .
Q. How does this compound metabolism interact with cytochrome P450 (CYP) pathways, and what experimental systems model this interaction?
CYP450 4A/4F isoforms oxidize this compound to dihomo-EETs, which are analyzed using recombinant CYP enzymes in vitro. Primary human hepatocytes or endothelial cells treated with CYP inhibitors (e.g., ketoconazole) and this compound precursors (e.g., ¹³C-arachidonic acid) track metabolite flux. Stable isotope tracers coupled with kinetic modeling quantify elongation vs. oxidation rates .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., PCB 126 effects), apply triangulation: compare lipidomic profiles across species, validate with in vitro peroxisome activity assays, and use meta-analysis of public datasets (e.g., GEO for ELOVL2 expression in NAFLD) .
- Experimental Design : For longitudinal studies, ensure sample size calculations (power ≥0.8) and control for dietary fatty acid composition, which directly influences this compound pools .
- Data Reproducibility : Detailed protocols for lipid extraction and MS parameters must follow guidelines from analytical chemistry journals (e.g., Analytical and Bioanalytical Chemistry) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
